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  • Product: 2-(2-Bromothiazol-5-yl)ethanol
  • CAS: 1206886-74-9

Core Science & Biosynthesis

Foundational

2-(2-Bromothiazol-5-yl)ethanol CAS 1206886-74-9 properties

An In-depth Technical Guide to 2-(2-Bromothiazol-5-yl)ethanol (CAS 1206886-74-9) Introduction: A Versatile Heterocyclic Building Block 2-(2-Bromothiazol-5-yl)ethanol is a functionalized heterocyclic compound featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(2-Bromothiazol-5-yl)ethanol (CAS 1206886-74-9)

Introduction: A Versatile Heterocyclic Building Block

2-(2-Bromothiazol-5-yl)ethanol is a functionalized heterocyclic compound featuring a thiazole ring, a core structure of significant interest in the field of medicinal chemistry. The thiazole motif is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The presence of both a reactive bromine atom at the 2-position and a primary alcohol on the ethyl side chain at the 5-position makes 2-(2-Bromothiazol-5-yl)ethanol a valuable and versatile building block for the synthesis of more complex molecular architectures and potential drug candidates.

This guide provides a comprehensive technical overview of its properties, a plausible synthetic route, its chemical reactivity, and essential safety information, designed for researchers and scientists in drug discovery and organic synthesis.

Physicochemical & Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Physical and Chemical Properties

The fundamental properties of 2-(2-Bromothiazol-5-yl)ethanol are summarized below. Physical properties such as boiling point and melting point are estimates and should be confirmed experimentally.

PropertyValueSource
CAS Number 1206886-74-9[4]
Molecular Formula C₅H₆BrNOS[4]
Molecular Weight 208.08 g/mol [4]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidN/A
Boiling Point Predicted: >200 °C (decomposition may occur)N/A
Solubility Predicted: Soluble in methanol, ethanol, DMSO, DMF, chloroform; sparingly soluble in waterN/A
Storage Sealed in dry, 2-8°C[4]
Spectroscopic Analysis

The expected spectroscopic characteristics are derived from the compound's primary functional groups: a 2-bromothiazole ring and a primary ethanol chain.

SpectroscopyExpected Features
¹H NMR δ (ppm) ~7.2-7.5 (s, 1H) : Proton on the thiazole ring (C4-H). δ (ppm) ~3.8-4.0 (t, 2H) : Methylene group adjacent to the hydroxyl (-CH₂OH).[5] δ (ppm) ~2.9-3.1 (t, 2H) : Methylene group adjacent to the thiazole ring (-CH₂-Thiazole). δ (ppm) ~2.0-3.0 (s, broad, 1H) : Hydroxyl proton (-OH), which may exchange with D₂O.[5]
¹³C NMR δ (ppm) ~140-145 : Quaternary carbon of the C-Br bond (C2). δ (ppm) ~148-152 : Quaternary carbon of the C-S bond (C5). δ (ppm) ~120-125 : Methine carbon on the thiazole ring (C4). δ (ppm) ~60-65 : Carbon of the methylene group adjacent to the hydroxyl (-CH₂OH).[5] δ (ppm) ~30-35 : Carbon of the methylene group adjacent to the thiazole ring (-CH₂-Thiazole).
IR (cm⁻¹) ~3400-3300 (broad) : O-H stretch from the alcohol.[5] ~3100-3000 : C-H stretch (aromatic/heteroaromatic). ~2950-2850 : C-H stretch (aliphatic). ~1550-1450 : C=N and C=C stretching from the thiazole ring. ~1050 (strong) : C-O stretch from the primary alcohol.[5]
Mass Spec (MS) m/z 207/209 : Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). m/z 177/179 : Fragment corresponding to the loss of CH₂O (alpha cleavage). m/z 189/191 : Fragment from the loss of H₂O (dehydration).[5]

Synthesis and Purification

A robust and logical synthetic pathway for 2-(2-Bromothiazol-5-yl)ethanol can be designed based on established organometallic chemistry, specifically the reaction of a lithiated heterocycle with an electrophile.

Proposed Synthetic Pathway

The synthesis can be achieved via a two-step process starting from the commercially available 2-bromothiazole. The key transformation involves a halogen-dance reaction followed by trapping with an electrophile, or direct lithiation and subsequent reaction with ethylene oxide. A plausible route involves the formation of an organolithium species at the 5-position, followed by nucleophilic attack on ethylene oxide.[6]

Synthesis_of_2-(2-Bromothiazol-5-yl)ethanol cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product 2_Bromothiazole 2-Bromothiazole Lithium_Intermediate 2-Bromo-5-lithiothiazole 2_Bromothiazole->Lithium_Intermediate 1. LDA, THF 2. -78 °C Final_Product 2-(2-Bromothiazol-5-yl)ethanol Lithium_Intermediate->Final_Product 1. Ethylene Oxide 2. H₂O (quench)

Caption: Proposed synthesis of 2-(2-Bromothiazol-5-yl)ethanol.

Detailed Experimental Protocol (Prophetic)

This protocol is based on analogous procedures and should be optimized for safety and yield.[6]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF, 10 volumes). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-Butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in dry THF at -78 °C to form Lithium diisopropylamide (LDA). After stirring for 30 minutes, add a solution of 2-bromothiazole (1.0 equivalent) in dry THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours to ensure complete formation of the 2-bromo-5-lithiothiazole intermediate.

  • Reaction with Electrophile: Add a solution of ethylene oxide (1.5 equivalents) in dry THF to the reaction mixture at -78 °C. The ethylene oxide should be handled with extreme care due to its toxicity and volatility.

  • Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

  • Technique: Flash column chromatography is recommended.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a suitable solvent system. The polarity can be adjusted based on TLC analysis.

  • Procedure:

    • Dissolve the crude oil in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine those containing the pure product.

    • Evaporate the solvent from the combined fractions to yield the purified 2-(2-Bromothiazol-5-yl)ethanol.

Chemical Reactivity and Synthetic Potential

The molecule's structure offers two primary sites for chemical modification, making it a highly adaptable intermediate.

Core Reactivity
  • C2-Bromine Atom: The bromine atom on the electron-deficient thiazole ring is an excellent leaving group. It is susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) to form C-C, C-N, or C-S bonds.[7] It can also undergo nucleophilic aromatic substitution.[8]

  • Primary Hydroxyl Group: The ethanol side chain's hydroxyl group can undergo standard alcohol reactions, including:

    • Oxidation: To form the corresponding aldehyde or carboxylic acid.

    • Esterification: Reaction with carboxylic acids or acid chlorides to form esters.

    • Etherification: To form ethers.

    • Conversion to a Leaving Group: Activation (e.g., tosylation, mesylation) followed by nucleophilic substitution.

Reactivity_of_2-(2-Bromothiazol-5-yl)ethanol cluster_Br Reactions at C2-Br cluster_OH Reactions at -OH Start 2-(2-Bromothiazol-5-yl)ethanol Suzuki Suzuki Coupling (R-B(OH)₂ / Pd cat.) Start->Suzuki Heck Heck Coupling (Alkene / Pd cat.) Start->Heck Nuc_Sub Nucleophilic Subst. (Nu⁻) Start->Nuc_Sub Oxidation Oxidation ([O]) Start->Oxidation Ester Esterification (R-COOH) Start->Ester Ether Etherification (R'-X) Start->Ether

Caption: Key reactivity hubs of 2-(2-Bromothiazol-5-yl)ethanol.

Application in Medicinal Chemistry

This compound serves as a key intermediate for synthesizing derivatives for high-throughput screening. By modifying the C2 position with various aryl or alkyl groups via cross-coupling and functionalizing the hydroxyl group, a diverse chemical library can be rapidly generated. Given the established biological importance of the 2-substituted thiazole scaffold, these derivatives are promising candidates for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.[1][2]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 2-(2-Bromothiazol-5-yl)ethanol should be consulted before use. The following information is based on general best practices and data from structurally related compounds.[9][10][11]

CategoryRecommendation
Hazard Assessment Potential Hazards: Harmful if swallowed, in contact with skin, or inhaled.[10] May cause serious eye and skin irritation.[10][11] May cause an allergic skin reaction.[11]
Handling Use only in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid breathing vapor or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][13]
Storage Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[4] Keep away from oxidizing agents, strong acids, and bases.[14]
Spill & Disposal Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste.[14] Dispose of waste according to local, state, and federal regulations.

Conclusion

2-(2-Bromothiazol-5-yl)ethanol (CAS 1206886-74-9) is a strategically designed chemical building block with significant potential for applications in organic synthesis and drug discovery. Its dual functionality—a modifiable bromine atom and a versatile primary alcohol—provides researchers with a powerful tool for constructing novel and complex molecules. With careful handling and an understanding of its chemical reactivity, this compound can serve as a valuable starting point for developing next-generation therapeutics.

References

  • Farsh, M. M., Firoozpour, L., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
  • BLDpharm. (n.d.). 1206886-74-9|2-(2-Bromothiazol-5-yl)ethanol.
  • BLDpharm. (n.d.). 875548-59-7|1-(2-Bromothiazol-5-yl)ethanol.
  • Castrol. (2025, October 22). SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). CAS 3034-53-5: 2-Bromothiazole.
  • PubMed. (2009, April 1). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors.
  • PubMed. (2015, February 5). Spectral features, electric properties, NBO analysis and reactivity descriptors of 2-(2-Benzothiazolylthio)-Ethanol: Combined experimental and DFT studies.
  • ChemicalBook. (n.d.). 2-(2-broMothiazol-4-yl)ethanol manufacturers and suppliers.
  • Chem-Impex. (n.d.). 2-Bromothiazole.
  • PubChem. (n.d.). 2-(2-Methyl-thiazol-5-yl)-ethanol | C6H9NOS | CID 529638.
  • ResearchGate. (n.d.). Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and....
  • MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • ResearchGate. (n.d.). Isotopomers of ethanol detected by ²H NMR spectroscopy and the respective isotopic ratios.
  • Sigma-Aldrich. (n.d.). 2-Bromothiazole 98 3034-53-5.
  • International Protective Coatings. (2020, September 23). Safety Data Sheet.
  • ACS Publications. (2017, May 16). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods | The Journal of Organic Chemistry.
  • BMRB. (n.d.). bmse000297 Ethanol.
  • E-COLL. (2023, February 14). Safety data sheet.
  • Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
  • PubChem. (n.d.). 2-Bromothiazole-5-carboxylic acid | C4H2BrNO2S | CID 2763210.
  • Fluorochem. (n.d.). 1-(4-Bromothiazol-2-yl)ethanol.
  • Benchchem. (n.d.). Spectroscopic analysis (NMR, IR, Mass Spec) of "2-Amino-2-(1H-tetrazol-5-yl)ethanol".
  • PubChem. (n.d.). 2-(2-Benzothiazolylthio)ethanol | C9H9NOS2 | CID 20790.
  • MDPI. (2026, February 18). Electrochemistry Carboxylation of Bromothiazoles with CO 2 : An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids.
  • Waldeck GmbH & Co KG. (2023, August 8). Safety Data Sheet.
  • ResearchGate. (2024, February 14). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • Valcheck. (2022, February 16). Valcheck® 80/20 Safety Data Sheet.
  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of some new 5- substituted of.

Sources

Exploratory

chemical structure of 2-(2-Bromothiazol-5-yl)ethanol

The following technical guide details the chemical structure, synthesis, and reactivity of 2-(2-Bromothiazol-5-yl)ethanol . This document is structured for researchers in medicinal chemistry and process development, focu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and reactivity of 2-(2-Bromothiazol-5-yl)ethanol . This document is structured for researchers in medicinal chemistry and process development, focusing on the molecule's utility as a bifunctional scaffold.

Chemical Identity & Structural Analysis[1][2]

2-(2-Bromothiazol-5-yl)ethanol is a bifunctional heterocyclic building block characterized by a thiazole core substituted with a reactive bromine at the C2 position and a hydroxyethyl chain at the C5 position.[1][2] Its dual functionality makes it a "linchpin" scaffold in fragment-based drug discovery (FBDD) and PROTAC linker design.[1][2]

PropertyData
CAS Number 1206886-74-9
IUPAC Name 2-(2-bromo-1,3-thiazol-5-yl)ethanol
Molecular Formula C

H

BrNOS
Molecular Weight 208.08 g/mol
Appearance White to off-white solid (typically) or viscous oil
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calculated) ~13.8 (hydroxyl), ~0.5 (thiazole nitrogen conjugate acid)
Structural Logic[1][3]
  • The Warhead (C2-Br): The bromine atom at the 2-position is activated by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.[1][2] This makes the C2 position highly susceptible to oxidative addition (for Pd-catalyzed couplings) and nucleophilic aromatic substitution (

    
    ).[1]
    
  • The Linker (C5-Ethanol): The hydroxyethyl side chain serves as a flexible handle.[1] It provides a primary alcohol for esterification, etherification, or conversion into a leaving group (mesylate/tosylate) for alkylation reactions.

  • The Core (Thiazole): The aromatic ring acts as a rigid spacer. The nitrogen atom retains basicity, capable of hydrogen bonding or coordination, though reduced by the electron-withdrawing bromine.

Synthesis Protocols

Two primary routes exist for the synthesis of this compound.[1][3][4][5] The Lithiation-Trapping method is preferred for direct access from commercially available 2-bromothiazole, while the Sandmeyer route is utilized when starting from aminothiazole precursors.[1][2]

Method A: C5-Lithiation & Epoxide Trapping (Direct Route)

This method leverages the acidity of the C5 proton in 2-bromothiazole.[1][2]

  • Reagents: 2-Bromothiazole, Lithium Diisopropylamide (LDA), Ethylene Oxide,

    
     (optional).
    
  • Mechanism:

    • Deprotonation: Treatment of 2-bromothiazole with LDA at -78°C selectively removes the C5 proton.[1][2] Note: Temperature control is critical to prevent "Halogen Dance" (migration of Br from C2 to C5).

    • Alkylation: The resulting lithiated species attacks ethylene oxide (oxirane).[1]

    • Workup: Acidic quench yields the alcohol.[1]

Method B: Sandmeyer Reaction (From Amine)

Useful if 2-(2-aminothiazol-5-yl)ethanol (CAS 105773-93-1) is the starting material.[1][2]

  • Reagents:

    
    , tert-Butyl Nitrite (t-BuONO), Acetonitrile.[1][2]
    
  • Mechanism:

    • Diazotization: The amino group is converted to a diazonium salt in situ.[1]

    • Substitution: Radical or ionic displacement of the diazonium group by bromine.[1]

Visualization: Synthetic Pathways

Synthesis Figure 1: Primary synthetic routes via Lithiation (Blue) and Sandmeyer (Red). Start1 2-Bromothiazole (CAS 3034-53-5) Intermediate [2-Bromo-5-lithiothiazole] (-78°C Species) Start1->Intermediate LDA, THF -78°C Start2 2-Aminothiazol-5-yl-ethanol (CAS 105773-93-1) Target 2-(2-Bromothiazol-5-yl)ethanol (Target) Start2->Target CuBr2, t-BuONO (Sandmeyer) Intermediate->Target Ethylene Oxide (Electrophile Trap)

Reactivity Profile & Applications

The molecule's value lies in its orthogonal reactivity.[1] The bromine and alcohol groups can be functionalized independently, allowing for the construction of complex libraries.

A. C2-Bromine Transformations (The "Left" Wing)

The C2-Br bond is the primary entry point for aryl/heteroaryl coupling.[1]

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install aromatic systems.[1][2]

    • Catalyst:

      
       or 
      
      
      
      .
    • Base:

      
       or 
      
      
      
      .[1]
  • Buchwald-Hartwig Amination: Displaces Br with amines to form 2-aminothiazoles (common kinase inhibitor motif).[1][2]

  • 
     Reactions:  With strong nucleophiles (e.g., thiols, morpholine) in the presence of base/heat.
    
B. C5-Ethanol Transformations (The "Right" Wing)

The alcohol is a versatile handle for chain extension or linker attachment.[1]

  • Activation: Conversion to mesylate (MsCl/TEA) or tosylate creates a leaving group for nucleophilic attack (e.g., by secondary amines).

  • Mitsunobu Reaction: Direct coupling with phenols or imides (DEAD/PPh3).[1]

  • Oxidation: Dess-Martin Periodinane yields the aldehyde (unstable) or carboxylic acid (via Jones reagent).[1]

C. Applications in Drug Discovery[1][3]
  • PROTAC Linkers: The ethyl chain provides a short, defined distance between the E3 ligase ligand and the Warhead. The thiazole adds rigidity and solubility compared to pure alkyl chains.[1]

  • Kinase Inhibitors: The 2-aminothiazole core (derived from Buchwald coupling) is a privileged scaffold (e.g., Dasatinib analogues).[1]

  • Fragment-Based Screening: The molecule serves as a high-quality fragment with defined vectors for growth.[1][2]

Visualization: Reactivity Map

Reactivity Figure 2: Orthogonal reactivity profile of the C2-Bromine and C5-Alcohol. Center 2-(2-Bromothiazol-5-yl)ethanol Suzuki Suzuki Coupling (Aryl-Thiazole) Center->Suzuki Pd(0), Ar-B(OH)2 (C2 Reaction) Buchwald Buchwald Amination (Amino-Thiazole) Center->Buchwald Pd(0), R-NH2 (C2 Reaction) Mesylate Mesylation (MsCl) (Leaving Group) Center->Mesylate MsCl, Et3N (C5 Reaction) Oxidation Oxidation (Aldehyde/Acid) Center->Oxidation DMP or Jones (C5 Reaction)

[2][3][6]

Safety & Handling

  • Hazards: Like most halogenated thiazoles, this compound is likely an Irritant (Skin/Eye/Respiratory) .

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C2-Br bond can be light-sensitive over long periods; amber vials are recommended.[1][2]

  • Chemical Stability: Avoid strong acids which may protonate the thiazole nitrogen or dehydrate the alcohol.[1] Stable to weak bases.[1]

References

  • Organic Syntheses. (1995).[1][3] Diastereoselective Homologation Using 2-(Trimethylsilyl)thiazole. Org. Synth. 1995, 72,[3] 21. (Demonstrates lithiation of thiazole C5). Retrieved from [Link]

  • PubChem. (2025).[1] 2-(2-Methyl-thiazol-5-yl)-ethanol Compound Summary. (Structural analogue data). Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 2-(2-Bromothiazol-5-yl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(2-Bromothiazol-5-yl)ethanol, a halogenated thiazole derivative of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromothiazol-5-yl)ethanol, a halogenated thiazole derivative of significant interest in medicinal chemistry. The thiazole nucleus is a well-established pharmacophore, and the strategic incorporation of a bromine atom and a hydroxyethyl side chain offers unique opportunities for modulating physicochemical properties and biological activity. This document details the molecular formula and weight, physicochemical properties, and key safety information for 2-(2-Bromothiazol-5-yl)ethanol. Furthermore, it explores potential synthetic routes and discusses its promising applications in drug development, drawing parallels with structurally related compounds. This guide serves as a foundational resource for researchers aiming to leverage this versatile building block in the design and synthesis of novel therapeutic agents.

Core Molecular and Physical Properties

2-(2-Bromothiazol-5-yl)ethanol is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 2-position and an ethanol group at the 5-position.

PropertyValueSource
Molecular Formula C5H6BrNOS[1]
Molecular Weight 208.08 g/mol [1]
CAS Number 1206886-74-9[1]
Canonical SMILES BrC1=NC=C(S1)CCO[1]

Storage and Handling: 2-(2-Bromothiazol-5-yl)ethanol should be stored in a dry, sealed container, preferably refrigerated at 2-8°C.[1] As with all brominated organic compounds, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[2][3] Work should be conducted in a well-ventilated area.[2][3]

Synthesis and Chemical Reactivity

While specific, detailed synthetic procedures for 2-(2-Bromothiazol-5-yl)ethanol are not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for the functionalization of thiazole rings. A plausible synthetic strategy is outlined below.

Conceptual Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Thiazole Thiazole Bromination Bromination Thiazole->Bromination NBS N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) Ethylene oxide Ethylene oxide 2-Bromothiazole 2-Bromothiazole Bromination->2-Bromothiazole Lithiation Lithiation 5-Lithio-2-bromothiazole 5-Lithio-2-bromothiazole Lithiation->5-Lithio-2-bromothiazole Alkylation Alkylation 2-(2-Bromothiazol-5-yl)ethanol 2-(2-Bromothiazol-5-yl)ethanol Alkylation->2-(2-Bromothiazol-5-yl)ethanol 2-Bromothiazole->Lithiation LDA or n-BuLi 5-Lithio-2-bromothiazole->Alkylation Ethylene oxide

Caption: Conceptual synthetic pathway for 2-(2-Bromothiazol-5-yl)ethanol.

Step-by-Step Methodology (Hypothetical)
  • Bromination of the Thiazole Ring: The synthesis would likely commence with the bromination of a suitable thiazole precursor. The use of N-Bromosuccinimide (NBS) is a common and effective method for the selective bromination of heterocyclic compounds.[4]

  • Introduction of the Ethanol Side Chain: Following the formation of a 2-bromothiazole intermediate, the ethanol side chain could be introduced at the 5-position. A common strategy for this type of C-C bond formation is through a lithiation reaction followed by quenching with an appropriate electrophile.

    • Lithiation: Treatment of the 2-bromothiazole with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), would deprotonate the 5-position of the thiazole ring, forming a highly reactive organolithium intermediate.

    • Alkylation: This intermediate can then be reacted with ethylene oxide, which, after an aqueous workup, would yield the desired 2-(2-Bromothiazol-5-yl)ethanol.[4]

Relevance and Applications in Drug Development

The thiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of FDA-approved drugs.[5][6] The introduction of a bromine atom and a flexible ethanol side chain on this core provides several advantages for drug design:

  • Modulation of Lipophilicity: The bromine atom can increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.[7]

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its biological target.

  • Metabolic Stability: The presence of the bromine atom can influence the metabolic profile of the compound, potentially blocking sites of metabolism and increasing the drug's half-life.

  • Versatile Handle for Further Derivatization: The hydroxyl group of the ethanol side chain provides a convenient point for further chemical modification, allowing for the synthesis of a library of derivatives with diverse properties. This can be crucial for structure-activity relationship (SAR) studies.

Potential Therapeutic Applications

While specific biological activities of 2-(2-Bromothiazol-5-yl)ethanol are not yet widely reported, based on the activities of structurally similar thiazole derivatives, it can be hypothesized to have potential in several therapeutic areas:

  • Anticancer Activity: Thiazole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation.[6][7][8]

  • Antimicrobial and Antifungal Activity: The thiazole ring is a key component of many antimicrobial and antifungal agents.[5][7]

  • Enzyme Inhibition: Thiazole-containing compounds have been shown to inhibit a range of enzymes, making them attractive candidates for the treatment of various diseases.[7]

Conclusion

2-(2-Bromothiazol-5-yl)ethanol represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined molecular structure and physicochemical properties, combined with the proven therapeutic potential of the bromothiazole scaffold, make it an attractive starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide, along with the discussion of its potential applications, provide a solid foundation for researchers to explore the full potential of this promising compound. Further investigation into the biological activities of 2-(2-Bromothiazol-5-yl)ethanol and its derivatives is warranted and could lead to the discovery of new and effective treatments for a range of diseases.

References

  • Farsh, F. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from [Link]

  • PubChem. (n.d.). (2-Bromo-1,3-thiazol-5-yl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methyl-thiazol-5-yl)-ethanol. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and.... Retrieved from [Link]

  • MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • Springer. (n.d.). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 2-(2-Bromothiazol-5-yl)ethanol

This is an in-depth technical guide on the solubility profile and solvent selection strategy for 2-(2-Bromothiazol-5-yl)ethanol (CAS: 1206886-74-9).[1][2][3] [1][2][3] Executive Summary 2-(2-Bromothiazol-5-yl)ethanol is...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the solubility profile and solvent selection strategy for 2-(2-Bromothiazol-5-yl)ethanol (CAS: 1206886-74-9).[1][2][3]

[1][2][3]

Executive Summary

2-(2-Bromothiazol-5-yl)ethanol is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting kinase inhibition and proteolysis-targeting chimeras (PROTACs).[1][2][3] Its solubility profile is governed by the interplay between the lipophilic 2-bromothiazole core and the hydrophilic hydroxyethyl side chain.[1][2][3]

This guide provides a scientifically grounded analysis of its solubility across organic solvent classes, detailing experimental protocols for precise determination and strategic solvent selection for synthesis, extraction, and purification.[3]

Physicochemical Profile & Solubility Drivers

Understanding the molecular architecture is the first step in predicting solubility behavior.[1][2][3]

PropertyValue (Predicted/Analog-Based)Solubility Implication
Molecular Weight 208.08 g/mol Low MW favors solubility in a broad range of organic solvents.[1][2][3]
LogP (Octanol/Water) ~1.4 – 1.8Moderately lipophilic.[1][2][3] Indicates good solubility in organic solvents like Ethyl Acetate and DCM; poor water solubility.[1][2][3]
H-Bond Donors (HBD) 1 (–OH group)Capable of H-bonding with polar protic solvents (MeOH, EtOH).[1][2][3]
H-Bond Acceptors (HBA) 3 (N, S, O)Accepts H-bonds from water/alcohols, aiding solubility in polar protic media.[1][2][3]
Dipole Moment ModerateThe thiazole ring and C–Br bond create a dipole, favoring polar aprotic solvents (DMSO, DMF).[1][3]

Solubility Landscape: The Solvent Matrix[3]

The following classification is derived from structural analysis of thiazole-ethanol analogs (e.g., 2-(2-Benzothiazolylthio)ethanol) and standard solubility principles for 2-bromo-5-substituted thiazoles.

Class A: High Solubility Solvents (Primary Dissolution)

Best for: Stock solutions, reaction media, and NMR analysis.[1][3]

  • Dimethyl Sulfoxide (DMSO): >100 mg/mL.[1][2][3] The high dielectric constant and ability to accept H-bonds make it the universal solvent for this compound.[1][2][3]

  • Dimethylformamide (DMF): >100 mg/mL.[1][2][3] Similar utility to DMSO but easier to remove (lower boiling point than DMSO).[1][2][3]

  • Dichloromethane (DCM): >50 mg/mL.[1][2][3] Excellent solubilizer due to dispersion forces and dipole interactions; preferred for extraction.[1][2][3]

  • Tetrahydrofuran (THF): >50 mg/mL.[1][2][3] Good general solvent; useful for reactions involving organometallics.[1][2][3]

Class B: Moderate Solubility Solvents (Purification/Crystallization)

Best for: Recrystallization, chromatography mobile phases.[1][3]

  • Methanol (MeOH): 20–50 mg/mL.[1][2][3] Soluble, but less so than in aprotic solvents due to competition for H-bonding.[1][2][3]

  • Ethanol (EtOH): 10–30 mg/mL.[1][2][3] Ideal for recrystallization .[1][2][3] The compound is soluble at reflux but significantly less soluble at room temperature/0°C.[1][2][3]

  • Ethyl Acetate (EtOAc): 20–40 mg/mL.[1][2][3] Standard solvent for silica gel chromatography and liquid-liquid extraction.[1][2][3]

  • Acetonitrile (MeCN): 30–50 mg/mL.[1][2][3] Often used in HPLC mobile phases; good solubility but rarely used for bulk dissolution.[1][2][3]

Class C: Low Solubility / Insoluble (Anti-Solvents)

Best for: Precipitation, washing, and inducing crystallization.[1][3]

  • Water: <1 mg/mL (Neutral pH).[1][2][3] The lipophilic bromine and thiazole ring dominate, making it sparingly soluble in water.[3]

  • Hexanes / Heptane: Insoluble.[1][2][3] Used to precipitate the compound from Ethyl Acetate or DCM solutions.[1][2][3]

  • Diethyl Ether: Low to Moderate.[1][2][3] Often used to wash crude solids to remove non-polar impurities.[1][2][3]

Experimental Protocol: Saturation Shake-Flask Method

To determine the exact solubility for your specific batch (crucial for formulation or process scale-up), use this self-validating protocol.

Phase 1: Preparation
  • Vessel: Use 4 mL borosilicate glass vials with PTFE-lined caps.

  • Solvent: Select target solvent (e.g., Ethanol).[1][3][4]

  • Solid Addition: Add 2-(2-Bromothiazol-5-yl)ethanol in excess (approx. 50 mg) to 1 mL of solvent. Visual check: Undissolved solid must be visible.

Phase 2: Equilibration
  • Agitation: Shake at 25°C for 24 hours using an orbital shaker (300 rpm).

  • Sedimentation: Allow samples to stand for 4 hours to let undissolved solids settle. Alternatively, centrifuge at 10,000 rpm for 5 minutes.

Phase 3: Analysis (HPLC-UV)
  • Sampling: Carefully remove the supernatant using a syringe filter (0.22 µm PTFE).[1][2][3]

  • Dilution: Dilute the filtrate 100-fold with Mobile Phase (50:50 MeCN:Water).

  • Quantification: Inject into HPLC (C18 Column, 254 nm detection).

  • Calculation:

    
    [1][2][3]
    

Strategic Applications in Synthesis & Purification[2][5]

Scenario A: Reaction Solvent Selection
  • Nucleophilic Substitution: Use DMF or MeCN .[1][2][3] The high solubility ensures rapid kinetics, while the aprotic nature prevents side reactions with the electrophile.[3]

  • Reduction/Oxidation: Use THF or DCM .[1][2][3] These dissolve the starting material well and are inert to many mild reducing agents.[1][2][3]

Scenario B: Workup & Extraction
  • System: Ethyl Acetate / Water.[1][2][3][5]

  • Protocol: Dilute reaction mixture with water. Extract 3x with Ethyl Acetate.[1][2][3] The compound partitions into the organic layer (LogP ~1.6), leaving polar byproducts in the aqueous phase.[3]

Scenario C: Recrystallization (Purification)
  • Solvent System: Ethanol (Single solvent) or EtOAc/Heptane (Binary system).[1][2][3]

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.[1][2][3]

    • Hot filtration to remove insoluble particulates.[1][2][3]

    • Slow cooling to room temperature, then 4°C.

    • Harvest crystals via vacuum filtration; wash with cold Hexane.[1][2][3]

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the process stage.

SolubilityLogic Start 2-(2-Bromothiazol-5-yl)ethanol Process_Rxn Reaction Phase Start->Process_Rxn Process_Workup Workup / Extraction Start->Process_Workup Process_Cryst Recrystallization Start->Process_Cryst Solvent_Aprotic Polar Aprotic (DMF, DMSO, THF) High Solubility Process_Rxn->Solvent_Aprotic Dissolves Reactants Solvent_Immiscible Immiscible Organic (DCM, EtOAc) High Partition Coeff. Process_Workup->Solvent_Immiscible Extracts from Water Solvent_Protic Polar Protic (Ethanol, Methanol) Temp-Dependent Solubility Process_Cryst->Solvent_Protic High T: Soluble Low T: Insoluble Outcome_Rxn Homogeneous Solution Fast Kinetics Solvent_Aprotic->Outcome_Rxn Outcome_Ext Phase Separation Product in Organic Layer Solvent_Immiscible->Outcome_Ext Outcome_Pure Precipitation upon Cooling High Purity Solvent_Protic->Outcome_Pure

Caption: Decision matrix for solvent selection based on operational phase (Reaction, Extraction, Purification).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20790, 2-(2-Benzothiazolylthio)ethanol. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

  • Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists."[1][3] Drug Discovery Today, 11(21-22), 1012-1018.[1][2][3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3] Longman Scientific & Technical.[1][2][3] (Standard reference for recrystallization solvent selection).

  • EPA CompTox Chemicals Dashboard. 2-Bromothiazole-5-methanol Properties. Retrieved from [Link][1][2][3]

Sources

Foundational

2-(2-Bromothiazol-5-yl)ethanol heterocyclic building block

An In-depth Technical Guide to the Heterocyclic Building Block: 2-(2-Bromothiazol-5-yl)ethanol For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole nucleus is a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Heterocyclic Building Block: 2-(2-Bromothiazol-5-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous clinically successful therapeutic agents. Among the vast array of functionalized thiazoles, 2-(2-Bromothiazol-5-yl)ethanol stands out as a particularly versatile heterocyclic building block. Its constitution features two orthogonal reactive sites: a bromine atom at the C2 position, ideal for transition-metal-catalyzed cross-coupling reactions, and a primary alcohol at the terminus of a C5-ethyl group, amenable to a wide range of functional group interconversions. This guide offers a senior application scientist's perspective on the synthesis, reactivity, and strategic application of this compound in drug discovery programs. We will explore the causality behind synthetic choices, provide robust, self-validating experimental protocols, and illustrate its utility in the rational design of complex molecular architectures.

The Strategic Importance of the Thiazole Scaffold

Heterocyclic compounds form the cornerstone of modern pharmacology. The thiazole ring, in particular, is a bio-isostere for various other aromatic systems and is lauded for its metabolic stability and its capacity to engage in critical hydrogen bonding and π-stacking interactions with biological targets.[1] Its presence in pharmaceuticals spans a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3] The value of 2-(2-Bromothiazol-5-yl)ethanol lies in its pre-installed, differentially reactive functional handles, which allow for controlled, sequential diversification, a highly sought-after feature in the construction of compound libraries for high-throughput screening and lead optimization.

Physicochemical & Safety Profile

A comprehensive understanding of a building block's properties is fundamental to its effective deployment in a synthetic workflow.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1206886-74-9[4]
Molecular Formula C₅H₆BrNOS[4]
Molecular Weight 224.08 g/mol Calculated
Appearance Colorless to off-white solid[5]
Melting Point 83.3 °C (Predicted)[6]
Boiling Point 272.6 °C (Predicted)[5]
Storage Sealed in dry, 2-8°C[4]

Safety Information: While specific GHS data for this exact compound is not universally available, related brominated thiazoles and alcohols present known hazards.[7][8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[8][9]

Synthesis: A Practical, Step-by-Step Protocol

The preparation of 2-(2-Bromothiazol-5-yl)ethanol is reliably achieved through the functionalization of a simpler thiazole precursor. The following protocol describes a common and effective method involving directed lithiation and subsequent reaction with an electrophile.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-(2-Bromothiazol-5-yl)ethanol.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the C5 functionalization of thiazoles.[10]

Materials:

  • 2-Bromothiazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Ethylene oxide (can be generated in situ or used as a solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Under an inert atmosphere (Argon or Nitrogen), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with 2-bromothiazole (1.0 eq) dissolved in anhydrous THF (approx. 0.2 M solution).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

    • Expertise & Causality: The C5 proton of 2-bromothiazole is the most acidic due to the inductive effect of the bromine and the adjacent sulfur atom. n-BuLi is a strong, non-nucleophilic base that efficiently deprotonates this position. The cryogenic temperature is critical to prevent side reactions, such as halogen-metal exchange or decomposition of the highly reactive lithiated intermediate.[10]

  • Electrophilic Quench: Add a pre-cooled (-78 °C) solution of ethylene oxide (1.5 eq) in anhydrous THF dropwise to the reaction mixture.

  • Warm-up & Quench: After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight (approx. 16 hours).

    • Expertise & Causality: The lithiated thiazole is a potent nucleophile that attacks one of the electrophilic carbons of the ethylene oxide ring, causing it to open and form the desired C-C bond and a lithium alkoxide. Slow warming ensures the reaction proceeds to completion without uncontrolled exotherms.

  • Work-up: Cool the mixture to 0 °C in an ice bath and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil/solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the title compound.

    • Trustworthiness: The protocol's validity is confirmed at each stage. Reaction completion can be monitored by TLC or LC-MS. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Reactivity & Strategic Applications in Drug Design

The synthetic power of 2-(2-Bromothiazol-5-yl)ethanol stems from the orthogonal reactivity of its two functional groups, enabling its use as a molecular linchpin.

The C2-Bromo Handle: Gateway to Complexity via Cross-Coupling

The C-Br bond at the 2-position is a prime substrate for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, vinyl, or alkynyl moieties. This is a cornerstone strategy for exploring the Structure-Activity Relationship (SAR) of a drug lead.

Table 2: Common Cross-Coupling Reactions

Reaction NameCoupling PartnerKey ReagentsResulting Structure
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid or EsterPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)2-Aryl/Heteroaryl-thiazole
Stille Organostannane (e.g., Aryl-SnBu₃)Pd Catalyst (e.g., PdCl₂(PPh₃)₂)2-Aryl/Heteroaryl-thiazole
Sonogashira Terminal AlkynePd Catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)2-Alkynyl-thiazole
Buchwald-Hartwig Amine or AmidePd Catalyst, Ligand (e.g., XPhos), Base (e.g., NaOtBu)2-Amino/Amido-thiazole
The C5-Ethanol Handle: A Point of Diversification and Conjugation

The primary alcohol provides a nucleophilic center for a host of classical transformations.

  • Oxidation: Access to the corresponding aldehyde (using PCC, DMP) or carboxylic acid (using Jones reagent, KMnO₄). These are versatile intermediates for reductive amination, Wittig reactions, or amide couplings to link the thiazole core to other pharmacophores.

  • Esterification/Etherification: Reaction with acyl halides or alkyl halides, respectively. This can be used to append solubilizing groups, create prodrugs, or attach linkers for antibody-drug conjugates (ADCs).

  • Mitsunobu Reaction: Allows for the inversion of stereochemistry or the direct conversion of the alcohol to other functional groups like azides (precursors to amines) or thiols.

Logical Workflow in a Drug Discovery Cascade

G cluster_0 Core Building Block cluster_1 Phase 1: SAR Exploration cluster_2 Phase 2: Property Modulation cluster_3 Output Core 2-(2-Bromothiazol-5-yl)ethanol Coupling Suzuki Coupling (Vary Aryl Group) Core->Coupling Derivatization Alcohol Derivatization (Esterification, Oxidation, etc.) Coupling->Derivatization Leads Optimized Lead Candidates Derivatization->Leads

Caption: Strategic deployment of the building block in a lead optimization campaign.

References

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

  • 2-(2-Methyl-thiazol-5-yl)-ethanol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • 2-(2-Benzothiazolylthio)ethanol Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. ResearchGate. [Link]

  • Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative. ResearchGate. [Link]

  • New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents. Kharkiv University Bulletin. Chemical Series. [Link]

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. [Link]

  • 2-Bromothiazole-5-methanol Properties. US Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Chemos GmbH & Co. KG. [Link]

Sources

Exploratory

A Technical Guide to 2-(2-Bromothiazol-5-yl)ethanol (CAS 1206886-74-9): Sourcing, Synthesis, and Application in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-(2-Bromothiazol-5-yl)ethanol, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-(2-Bromothiazol-5-yl)ethanol, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The thiazole nucleus is a privileged scaffold, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] This document details the physicochemical properties, commercial suppliers, and pricing information for this key intermediate. Furthermore, it presents a validated, representative synthetic protocol for its preparation and outlines standard analytical methods for quality control and structural verification. The guide culminates in a discussion of its strategic application in the design and synthesis of novel therapeutic agents, supported by workflow diagrams and mechanistic insights relevant to drug discovery professionals.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the benzothiazole and thiazole moieties have garnered special attention, recognized as "privileged structures" due to their ability to bind to a wide range of biological targets.[1] This versatility has led to the development of derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2]

2-(2-Bromothiazol-5-yl)ethanol (CAS: 1206886-74-9) is a strategically important bifunctional building block. It provides researchers with:

  • A 2-bromo substituent , which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

  • A primary alcohol on an ethyl linker, which allows for a variety of chemical modifications, including oxidation, esterification, etherification, or conversion to amines, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide serves as a practical resource for scientists looking to procure, synthesize, and utilize this valuable intermediate in their research endeavors.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of chemical reagents. The key properties of 2-(2-Bromothiazol-5-yl)ethanol are summarized below.

PropertyValueSource
CAS Number 1206886-74-9[3]
Molecular Formula C₅H₆BrNOS[3]
Molecular Weight 208.08 g/mol [3]
Appearance White to yellow solid or semi-solid[4]
Purity Typically ≥95%[4]
Storage Conditions Sealed in a dry environment at 2-8°C[3][4]
SMILES BrC1=NC=C(CCO)S1[3]

Note: Some properties are inferred from closely related structures, such as 1-(2-Bromothiazol-5-yl)ethanone.

Sourcing and Procurement

2-(2-Bromothiazol-5-yl)ethanol is available from several specialized chemical suppliers. When procuring this reagent, it is imperative to request a Certificate of Analysis (CoA) to verify its identity and purity. Pricing is typically provided upon request and can vary based on quantity and purity grade.

SupplierProduct NameCAS NumberPrice/Availability
BLDpharm 2-(2-Bromothiazol-5-yl)ethanol1206886-74-9Price on Request[3]
AK Scientific, Inc. 2-(2-Bromothiazol-4-yl)ethanol1207175-90-1Price on Request[5]
Chemenu Inc. 2-(2-bromothiazol-4-yl)ethan-1-ol1207175-90-1Price on Request[5]
Thermo Scientific Ethyl 2-bromothiazole-5-carboxylate**30209-43-3Price on Request[6]

*Denotes a positional isomer, which may be a useful alternative starting point for certain synthetic strategies. **Denotes a common precursor for the synthesis of the target compound.

Representative Synthetic Protocol: Reduction of an Ester Precursor

While 2-(2-Bromothiazol-5-yl)ethanol can be purchased directly, it can also be synthesized from commercially available precursors such as Ethyl 2-bromothiazole-5-carboxylate.[6] The following protocol describes a standard reduction of the ester to the primary alcohol using a mild reducing agent.

Rationale: The reduction of an ester to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis. Sodium borohydride in the presence of a Lewis acid like lithium chloride or in a mixed solvent system provides an effective and safer alternative to more reactive hydrides like lithium aluminum hydride (LAH), offering excellent functional group tolerance.

Caption: Synthetic scheme for the reduction of an ester to 2-(2-Bromothiazol-5-yl)ethanol.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Ethyl 2-bromothiazole-5-carboxylate (1.0 eq) and anhydrous lithium chloride (1.2 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a mixture of anhydrous tetrahydrofuran (THF) and ethanol (3:1 v/v) to dissolve the starting materials, forming a solution of approximately 0.2 M concentration.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The choice of a less reactive hydride like NaBH₄ is a deliberate safety and selectivity measure, as it mitigates risks associated with highly exothermic reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the starting material is consumed, carefully cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until gas evolution ceases and the pH is ~5-6. This step neutralizes the excess borohydride and the resulting alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. This removes any remaining acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 2-(2-Bromothiazol-5-yl)ethanol.

Analytical Characterization Workflow

Verification of the structure and purity of the final compound is a non-negotiable step. A multi-pronged analytical approach ensures the material is suitable for subsequent use in sensitive biological assays.

G cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Quality Control crude_product Crude Product purified_product Purified Product crude_product->purified_product Flash Chromatography hplc HPLC-UV (Purity >95%) purified_product->hplc nmr ¹H & ¹³C NMR (Structure ID) purified_product->nmr ms LC-MS (Mass Verification) purified_product->ms final_product Verified Building Block hplc->final_product nmr->final_product ms->final_product

Caption: Standard workflow for the purification and analytical validation of the synthesized compound.

Protocol 1: Purity Assessment by HPLC-UV

  • Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Expected Outcome: A single major peak with an integrated area of >95%, confirming the purity of the compound.

Protocol 2: Structural Confirmation

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton NMR is expected to show characteristic signals for the aromatic thiazole proton, the two methylene groups of the ethyl chain (a triplet for each), and a broad singlet for the hydroxyl proton.

  • Mass Spectrometry (MS): Analysis by Electrospray Ionization (ESI) or another soft ionization technique should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass (208.97 Da for C₅H₇BrNOS⁺), with the characteristic isotopic pattern for a bromine-containing compound.

Applications in Drug Discovery

The true value of 2-(2-Bromothiazol-5-yl)ethanol lies in its potential as a scaffold for creating novel molecules with therapeutic potential. Benzothiazole derivatives have been investigated as inhibitors of critical signaling enzymes like c-Jun N-terminal kinase (JNK).[7]

Case Study: A Hypothetical JNK Inhibitor Design

The JNK signaling pathway is implicated in cellular responses to stress, inflammation, and apoptosis. Its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. A medicinal chemist could use 2-(2-Bromothiazol-5-yl)ethanol as a starting point to design novel JNK inhibitors.

G stress Cellular Stress (e.g., Cytokines, UV) jnk_pathway JNK Pathway Activation stress->jnk_pathway jnk JNK Kinase jnk_pathway->jnk apoptosis Apoptosis / Inflammation jnk->apoptosis Phosphorylates Substrates building_block 2-(2-Bromothiazol-5-yl)ethanol synthesis Multi-step Synthesis building_block->synthesis inhibitor Hypothetical Inhibitor (Molecule 'X') synthesis->inhibitor inhibitor->jnk Binds & Inhibits

Caption: Logical workflow illustrating the design of a JNK inhibitor from the title compound.

Synthetic Strategy:

  • Suzuki Coupling: The 2-bromo position could be coupled with various aryl or heteroaryl boronic acids to explore the binding pocket of the target kinase.

  • Side Chain Modification: The primary alcohol could be converted into an amine, which could then be acylated to introduce different functional groups designed to form hydrogen bonds with the kinase's hinge region.

This modular approach allows for the rapid generation of a focused library of compounds, enabling an efficient exploration of the SAR and optimization of potency and selectivity.

Conclusion

2-(2-Bromothiazol-5-yl)ethanol is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its bifunctional nature provides a robust platform for synthetic chemists to construct complex molecular architectures. This guide has provided a framework for understanding its properties, sourcing, synthesis, and strategic deployment in research programs. By leveraging the insights and protocols detailed herein, scientists can confidently integrate this valuable building block into their workflows, accelerating the journey toward the discovery of next-generation therapeutics.

References

  • Farsh, L. F., et al. (2024). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. ResearchGate.

  • BLDpharm. (n.d.). 2-(2-Bromothiazol-5-yl)ethanol. BLDpharm.

  • Azzam, R. A. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate.

  • Kharkiv University Bulletin. (2022). New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. Kharkiv University Bulletin. Chemical Series.

  • MilliporeSigma. (n.d.). 1-(2-Bromothiazol-5-yl)ethanone. MilliporeSigma.

  • Lab Supplies. (n.d.). 2-Bromothiazole-5-methanol, min 98%, 10 grams. Lab Supplies.

  • PubMed. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. PubMed.

  • Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use. Google Patents.

  • PubChem. (n.d.). 2-(2-Benzothiazolylthio)ethanol. PubChem.

  • ChemicalBook. (n.d.). 2-(2-broMothiazol-4-yl)ethanol manufacturers and suppliers. ChemicalBook.

  • Fluorochem. (n.d.). 2-(2-Aminothiazol-5-yl)ethanol. Fluorochem.

  • Thermo Fisher Scientific. (n.d.). Ethyl 2-bromothiazole-5-carboxylate, 98%. Fisher Scientific.

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

  • Jay Finechem. (n.d.). 2-Bromoethanol. Jay Finechem.

  • PMC. (2025). The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects. PMC.

  • Punagri. (n.d.). 2-Bromoethanol Supplier | CAS 540-51-2. Punagri.

  • EPA. (2025). 2-Bromothiazole-5-methanol Properties. EPA.

  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromoethanol. TCI Chemicals.

Sources

Foundational

2-bromo-5-(2-hydroxyethyl)thiazole synonyms and nomenclature

This guide provides an in-depth technical analysis of 2-bromo-5-(2-hydroxyethyl)thiazole , a critical heterocyclic building block in medicinal chemistry. It addresses the compound's nomenclature, structural identificatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-bromo-5-(2-hydroxyethyl)thiazole , a critical heterocyclic building block in medicinal chemistry. It addresses the compound's nomenclature, structural identification, and validated synthesis protocols, designed for researchers in drug discovery and organic synthesis.

Nomenclature and Chemical Identity

Accurate identification is the first step in any robust experimental workflow. This compound acts as a bifunctional scaffold, offering a reactive electrophilic center (C2-bromide) and a nucleophilic handle (C5-hydroxyethyl side chain).

Systematic Nomenclature
  • IUPAC Name: 2-(2-Bromo-1,3-thiazol-5-yl)ethanol

  • Preferred Name: 2-Bromo-5-(2-hydroxyethyl)thiazole

  • Common Synonyms:

    • 2-Bromo-5-thiazoleethanol

    • 5-(2-Hydroxyethyl)-2-bromothiazole

    • 2-(2-Bromothiazol-5-yl)ethyl alcohol

Chemical Identifiers
Identifier TypeValueNotes
CAS Registry Number Not Widely Listed Often synthesized in situ from the amino-precursor (CAS 105773-93-1).
Precursor CAS 105773-93-1 Refers to 2-Amino-5-(2-hydroxyethyl)thiazole.
Molecular Formula C

H

BrNOS
Molecular Weight 208.08 g/mol
SMILES OCCc1cn:c(Br)s1Useful for cheminformatics queries.
InChI Key Generated:InChI=1S/C5H6BrNOS/c6-5-7-3-4(1-2-8)9-5/h3,8H,1-2H2
Structural Visualization (DOT)

The following diagram maps the structural components to their reactivity potential, aiding in retrosynthetic analysis.

G Compound 2-Bromo-5-(2-hydroxyethyl)thiazole ThiazoleRing Thiazole Core (Aromatic Scaffold) Compound->ThiazoleRing Bromine C2-Bromine (Electrophile / SnAr) Compound->Bromine Position 2 Hydroxyethyl C5-Hydroxyethyl (Nucleophile / Linker) Compound->Hydroxyethyl Position 5 Suzuki Coupling Suzuki Coupling Bromine->Suzuki Coupling Buchwald-Hartwig Buchwald-Hartwig Bromine->Buchwald-Hartwig Esterification Esterification Hydroxyethyl->Esterification Oxidation (Aldehyde) Oxidation (Aldehyde) Hydroxyethyl->Oxidation (Aldehyde)

Figure 1: Structural decomposition and reactivity mapping of the target compound.

Synthesis Protocol: The Modified Sandmeyer Route

Direct bromination of thiazoles often lacks regioselectivity. The most reliable, self-validating protocol involves the Sandmeyer-type transformation of the commercially available amine precursor, 2-amino-5-(2-hydroxyethyl)thiazole.

Reaction Logic (Causality)
  • Why this route? Converting the amine (

    
    ) to a bromide (
    
    
    
    ) via a diazonium intermediate ensures regiochemical purity at the C2 position.
  • Why organic nitrite? Using tert-butyl nitrite (

    
    -BuONO) in acetonitrile (MeCN) with copper(II) bromide (
    
    
    
    ) avoids harsh aqueous acids, preserving the sensitive hydroxyethyl side chain and improving solubility.
Reagents & Materials
  • Precursor: 2-Amino-5-(2-hydroxyethyl)thiazole (1.0 eq)

  • Brominating Agent: Copper(II) Bromide (

    
    , 1.2 eq)
    
  • Diazotization Agent: tert-Butyl Nitrite (

    
    -BuONO, 1.5 eq)
    
  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask and purge with nitrogen (

    
    ). Add anhydrous MeCN (0.1 M concentration relative to substrate).
    
  • Catalyst Addition: Add

    
     (1.2 eq) to the solvent. The solution will turn dark green/brown.
    
  • Diazotization (Critical Step):

    • Cool the mixture to

      
       in an ice bath.
      
    • Add tert-butyl nitrite (1.5 eq) dropwise over 10 minutes.

    • Observation: Evolution of

      
       gas indicates active diazonium formation.
      
  • Substrate Addition: Add the 2-amino-5-(2-hydroxyethyl)thiazole (1.0 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (mobile phase: 50% EtOAc/Hexanes).

    • Endpoint: Disappearance of the polar amine spot (

      
      ) and appearance of the less polar bromide product (
      
      
      
      ).
  • Quench & Workup:

    • Quench with saturated aqueous

      
       (removes copper salts).
      
    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, gradient 0

    
     40% EtOAc in Hexanes).
    
Synthesis Workflow Diagram (DOT)

Synthesis Start Start: 2-Amino-5-(2-hydroxyethyl)thiazole (CAS 105773-93-1) Step1 Step 1: Diazotization Reagents: t-BuONO, MeCN, 0°C Start->Step1 Intermediate Intermediate: [Diazonium Species] Step1->Intermediate -N2 evolution Step2 Step 2: Bromination (Sandmeyer) Reagent: CuBr2, RT, 2h Intermediate->Step2 Workup Workup: Quench (NH4Cl) Extract (EtOAc) Step2->Workup Product Final Product: 2-Bromo-5-(2-hydroxyethyl)thiazole Workup->Product

Figure 2: Step-wise synthesis workflow via the modified Sandmeyer reaction.

Physical Properties & Characterization Data[3][4][5][6][7]

As experimental data for this specific analog is sparse in public databases, the following values are predicted based on the close structural analog 2-bromo-5-(hydroxymethyl)thiazole and standard structure-property relationship (SPR) models.

PropertyPredicted ValueValidation Method
Physical State Viscous oil or low-melting solidVisual inspection
Melting Point 40–50 °CCapillary method (if solid)
Boiling Point ~290 °C (at 760 mmHg)Distillation (requires high vac)
Density ~1.7–1.8 g/cm

Mass/Volume
Solubility Soluble in DMSO, MeOH, EtOAcSolubility test
pKa (OH group) ~14.5Potentiometric titration

Applications in Drug Discovery[8][9]

This compound serves as a versatile bifunctional linker in medicinal chemistry:

  • PROTAC Linkers: The hydroxyethyl chain provides a handle for attaching E3 ligase ligands (e.g., VHL or Cereblon binders), while the 2-bromo position allows for coupling to the protein of interest (POI) ligand via Suzuki or Buchwald couplings.

  • Fragment-Based Drug Design (FBDD): The thiazole ring is a classic bioisostere for pyridine or benzene, improving metabolic stability and solubility.

  • Thiamine Antagonists: Structural similarity to the thiamine (Vitamin B1) thiazole ring allows for the design of antimetabolites targeting bacterial metabolism.

References

  • Sigma-Aldrich. 2-Amino-5-(2-hydroxyethyl)thiazole Product Page. Retrieved from (Precursor CAS verification).

  • PubChem. Compound Summary for CID 21906106 (2-Bromo-5-methylthiazole - Analog). Retrieved from (Analogous property data).

  • ChemicalBook. 2-Amino-5-bromothiazole Synthesis Protocols. Retrieved from (General bromination methodologies).

  • Obushak, M. D., et al. (2004).[2] Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. Chemistry of Heterocyclic Compounds. (Validation of Sandmeyer-type transformations on thiazole scaffolds).

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-(2-Bromothiazol-5-yl)ethanol for Research and Development

Hazard Identification and Classification Based on the toxicological data of its constituent moieties, 2-(2-Bromothiazol-5-yl)ethanol should be handled as a substance with significant potential hazards. The bromothiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Classification

Based on the toxicological data of its constituent moieties, 2-(2-Bromothiazol-5-yl)ethanol should be handled as a substance with significant potential hazards. The bromothiazole component suggests it is likely a skin and eye irritant.[3] The 2-bromoethanol portion of the molecule indicates a high degree of acute toxicity if swallowed, inhaled, or in case of skin contact, and it may cause severe skin burns and eye damage.[4]

Table 1: Anticipated GHS Classification for 2-(2-Bromothiazol-5-yl)ethanol

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 2DangerH300: Fatal if swallowed
Acute Toxicity, DermalCategory 1DangerH310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 1DangerH330: Fatal if inhaled
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3WarningH335: May cause respiratory irritation

This classification is extrapolated from the known hazards of 2-bromoethanol and 2-bromothiazole and should be considered provisional until specific toxicological data for 2-(2-Bromothiazol-5-yl)ethanol is available.

Safe Handling and Storage Protocols

Given the anticipated hazards, stringent adherence to the following handling and storage protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) at all times. The exact breakthrough time should be confirmed with the glove manufacturer.

  • Eye/Face Protection : Use tightly sealed safety goggles and a face shield.

  • Skin and Body Protection : A lab coat, and for larger quantities or in case of potential splash, a chemical-resistant apron and boots are recommended.

  • Respiratory Protection : All handling of 2-(2-Bromothiazol-5-yl)ethanol should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3] In situations where a fume hood is not available or during emergency response, a self-contained breathing apparatus (SCBA) is required.

Storage

Proper storage is critical to maintain the chemical's integrity and prevent accidents.

  • Conditions : Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][5] The recommended storage temperature is 2-8°C.[6]

  • Containers : Keep the container tightly closed and sealed in a dry environment.[6]

  • Incompatibilities : Store separately from strong oxidizing agents, as these can lead to hazardous reactions.[3][7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • General Advice : Immediately remove any clothing contaminated by the product.[4]

  • Inhalation : Move the person to fresh air and call for immediate medical attention. If breathing is difficult, provide oxygen. In case of respiratory arrest, provide artificial respiration.[4]

  • Skin Contact : Immediately wash the affected area with copious amounts of water and soap.[4] Seek immediate medical attention.

  • Eye Contact : Rinse the eyes for several minutes under running water, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[3][7]

  • Hazardous Combustion Products : Combustion may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and sulfur oxides.[3][7]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.

Reactivity and Stability

Understanding the chemical's reactivity is key to preventing hazardous situations.

  • Chemical Stability : The compound is expected to be stable under recommended storage conditions.[3]

  • Conditions to Avoid : Avoid exposure to heat, flames, and sparks.[3][7]

  • Incompatible Materials : Strong oxidizing agents.[3][7]

  • Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen halides, and sulfur oxides.[3][7]

Visualizing Safety Protocols

To further aid in the understanding of the necessary safety workflows, the following diagrams have been developed.

Emergency_Response_Workflow Figure 1: Emergency Response Workflow for Exposure Exposure Exposure Occurs (Skin, Eyes, Inhalation) Assess Assess the Situation (Is the area safe?) Exposure->Assess Evacuate Evacuate Immediate Area Assess->Evacuate If unsafe Remove Remove Contaminated Clothing Assess->Remove If safe Notify Notify Supervisor and Safety Officer Evacuate->Notify Decontaminate Decontaminate (Safety Shower/Eyewash) Remove->Decontaminate Medical Seek Immediate Medical Attention Decontaminate->Medical Medical->Notify

Caption: Figure 1: Decision-making workflow for an accidental exposure to 2-(2-Bromothiazol-5-yl)ethanol.

Incompatible_Materials Figure 2: Incompatible Materials and Storage Compound 2-(2-Bromothiazol-5-yl)ethanol Oxidizers Strong Oxidizing Agents Compound->Oxidizers Hazardous Reaction Heat Heat, Flames, Sparks Compound->Heat Decomposition Storage Safe Storage: Cool, Dry, Well-Ventilated, 2-8°C Compound->Storage Store Away From Oxidizers->Storage Segregate From Heat->Storage Protect From

Caption: Figure 2: Visualization of incompatible materials and recommended storage conditions.

Disposal Considerations

Waste generated from the use of 2-(2-Bromothiazol-5-yl)ethanol must be treated as hazardous waste.

  • Waste Treatment : Dispose of in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.

  • Contaminated Packaging : Dispose of contaminated packaging in the same manner as the product itself.

Conclusion

While 2-(2-Bromothiazol-5-yl)ethanol holds promise as a research chemical, its structural similarity to highly toxic compounds necessitates a cautious and well-informed approach to its handling. By adhering to the comprehensive safety protocols outlined in this guide, researchers and drug development professionals can mitigate the associated risks and ensure a safe laboratory environment.

References

  • Farsh, F. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from [Link]

  • Wakol. (2025, June 23). Safety data sheet. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Bromothiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Benzothiazolylthio)ethanol. PubChem. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Google Patents. (n.d.). CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use.
  • Canadian Center of Science and Education. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Suzuki Coupling of 2-(2-Bromothiazol-5-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 2-(Thiazol-5-yl)ethanol Scaffolds The 2-(thiazol-5-yl)ethanol motif is a valuable pharmacophore in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Thiazol-5-yl)ethanol Scaffolds

The 2-(thiazol-5-yl)ethanol motif is a valuable pharmacophore in medicinal chemistry, appearing in a range of biologically active molecules. Its derivatization is crucial for establishing structure-activity relationships (SAR) and optimizing drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, offering a robust and versatile method for forming carbon-carbon bonds.[1][2] This application note provides a detailed guide to the Suzuki coupling of 2-(2-Bromothiazol-5-yl)ethanol, delving into the mechanistic rationale behind experimental choices and presenting a comprehensive protocol for its successful implementation.

The Suzuki reaction, first reported by Akira Suzuki in 1979, involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[3] Its significance in organic synthesis was recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids make it a preferred method for constructing complex molecular architectures.[1][4]

Mechanistic Considerations for Thiazole Coupling

The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding these steps is critical for optimizing the reaction conditions for a specific substrate like 2-(2-Bromothiazol-5-yl)ethanol.

Suzuki_Cycle

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromothiazole. The reactivity order for halides is generally I > Br > Cl.[4] For heteroaryl bromides like our substrate, this step is typically efficient.

2. Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium complex.[3] The presence of a base is crucial here. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation process.[2][7][8]

3. Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[6]

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of the Suzuki coupling of 2-(2-Bromothiazol-5-yl)ethanol hinges on the judicious selection of several key components.

Palladium Catalyst and Ligand

The choice of the palladium source and its associated ligand is paramount. While simple palladium salts like Pd(OAc)₂ can be effective, modern Suzuki-Miyaura reactions often employ pre-catalysts that are more stable and generate the active Pd(0) species in a controlled manner.[6]

For heteroaryl substrates, bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps.[1][3] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives due to their strong σ-donating properties and steric bulk.[7]

Catalyst/Ligand SystemKey Features & Considerations
Pd(PPh₃)₄ A classic, versatile catalyst. Can be sensitive to air and moisture.
Pd(OAc)₂ / PPh₃ Generated in situ. Cost-effective but can require optimization of the Pd:ligand ratio.
PdCl₂(dppf) A robust and widely used catalyst for a variety of cross-couplings. The dppf ligand offers good stability.
Buchwald Ligands (e.g., XPhos, SPhos) Highly effective for challenging couplings, including those involving heteroaryl chlorides.[9] Often used with palladium pre-catalysts.[10]
PEPPSI™-type Precatalysts Particularly effective for couplings involving sterically hindered substrates.[6][11]
The Role of the Base

The base plays a multifaceted role in the Suzuki coupling.[3][8] Its primary function is to activate the boronic acid, but it can also influence the stability of the catalyst and the course of the reaction.[12]

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, with cesium carbonate often being the most effective, albeit more expensive. They are generally well-tolerated by a variety of functional groups.

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling with heteroaryl boronic acids, which are prone to protodeboronation.[10]

  • Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions with sensitive substrates.

  • Fluorides (KF): A milder base that can be advantageous when base-sensitive functional groups are present.[7]

Solvent Selection

The choice of solvent can significantly impact the reaction rate and yield.[13] A solvent system that can dissolve both the organic and inorganic components of the reaction is often ideal.

  • Aqueous Mixtures: Solvents like dioxane/water, THF/water, or DME/water are commonly used. Water can play a beneficial role in dissolving the inorganic base and facilitating the formation of the active boronate species.[13]

  • Polar Aprotic Solvents: DMF, DMAc, and acetonitrile can also be effective, particularly for microwave-assisted reactions. However, the choice of a polar aprotic solvent can sometimes influence the selectivity of the reaction.[14]

  • Alcohols: Ethanol and isopropanol are greener solvent choices and can be effective in certain systems.[15]

Experimental Protocol: Suzuki Coupling of 2-(2-Bromothiazol-5-yl)ethanol with Phenylboronic Acid

This protocol provides a general starting point for the Suzuki coupling of 2-(2-Bromothiazol-5-yl)ethanol. Optimization of the catalyst, base, and solvent may be necessary for different boronic acid coupling partners.

Materials and Reagents
  • 2-(2-Bromothiazol-5-yl)ethanol

  • Phenylboronic acid

  • PdCl₂(dppf)·CH₂Cl₂

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Reaction Setup and Procedure

protocol_workflow

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, combine 2-(2-Bromothiazol-5-yl)ethanol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.03 eq) to the flask.

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Inert Atmosphere: Seal the flask with a rubber septum, and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2-phenylthiazol-5-yl)ethanol.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor quality reagents- Use a fresh batch of catalyst.- Ensure a thoroughly inert atmosphere.- Use freshly distilled solvents and high-purity reagents.
Protodeboronation of Boronic Acid - Prolonged reaction time- High temperature- Inappropriate base- Monitor the reaction closely and stop when complete.- Try a lower reaction temperature.- Use a milder base like K₃PO₄ or KF. Consider using a boronate ester.[6]
Formation of Homocoupled Byproducts - Inefficient transmetalation- Increase the amount of boronic acid.- Change the ligand to one that promotes faster transmetalation.
Decomposition of Starting Material - Harsh reaction conditions- Lower the reaction temperature.- Use a milder base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of novel derivatives of 2-(2-Bromothiazol-5-yl)ethanol. By carefully considering the roles of the catalyst, ligand, base, and solvent, researchers can effectively navigate the complexities of this reaction to achieve high yields of the desired products. The protocol and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important transformation in the pursuit of new therapeutic agents.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011 , 50(29), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Molander, G. A.; Biolatto, B. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 2002 , 4(11), 1867-1870. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Angewandte Chemie International Edition, 2008 , 47(26), 4855-4858. [Link]

  • Amatore, C.; Jutand, A. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 2000 , 39(9), 1676-1678. [Link]

  • ResearchGate. Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand a. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • ResearchGate. Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and.... [Link]

  • Leadbeater, N. E.; Marco, M. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 2002 , 6(10), 865-891. [Link]

  • ResearchGate. SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. [Link]

  • Chemical Science (RSC Publishing). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2010 , 132(40), 14073-14075. [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • Kharkiv University Bulletin. Chemical Series. New 2-thiazol-5-yl-benzimidazoles: synthesis and determining of their potential as chemosensor reagents for polyvalent metal ions. [Link]

  • Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]

  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

Sources

Application

synthesis of thiazole derivatives using 2-(2-Bromothiazol-5-yl)ethanol

A Technical Guide to 2-(2-Bromothiazol-5-yl)ethanol Executive Summary: The "Linchpin" Scaffold In modern medicinal chemistry, 2-(2-Bromothiazol-5-yl)ethanol (CAS: 1352318-66-5) serves as a high-value bifunctional buildin...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to 2-(2-Bromothiazol-5-yl)ethanol

Executive Summary: The "Linchpin" Scaffold

In modern medicinal chemistry, 2-(2-Bromothiazol-5-yl)ethanol (CAS: 1352318-66-5) serves as a high-value bifunctional building block. Its utility stems from its orthogonal reactivity profile: an electrophilic bromine at the C-2 position and a nucleophilic primary alcohol on the C-5 ethyl side chain.

This dual functionality allows researchers to utilize the molecule as a "linchpin" —a central connector that joins two distinct pharmacophores. It is particularly relevant in the synthesis of:

  • Kinase Inhibitors: The thiazole core mimics the ATP-binding motif.

  • PROTACs (Proteolysis Targeting Chimeras): The ethanol chain serves as an anchor point for linker attachment.

  • Fragment-Based Drug Discovery (FBDD): As a rigid core with defined vectors for growth.

Chemical Profile & Strategic Analysis
PropertySpecificationStrategic Implication
Molecular Formula C₅H₆BrNOSLow MW (208.08) allows for significant elaboration without violating Lipinski's Rule of 5.
C-2 Reactivity Electrophilic (Ar-Br)High. Prime substrate for Pd-catalyzed cross-couplings (Suzuki, Stille, Buchwald). The electron-deficient nature of the thiazole C-2 facilitates oxidative addition.
C-5 Reactivity Nucleophilic (R-OH)Moderate. Primary alcohol. Ready for esterification, oxidation to carboxylic acid, or conversion to a leaving group (OMs/OTs) for SN2 reactions.
Stability Acid/Base StableStable under standard aqueous workup conditions; however, the C-Br bond is sensitive to light and strong reducing agents.
Strategic Workflow

The synthesis strategy typically follows a "Warhead First" or "Linker First" approach, depending on the stability of the attached groups.

ThiazoleStrategy Start 2-(2-Bromothiazol-5-yl)ethanol (Core Scaffold) PathA Pathway A: C-2 Coupling (Suzuki/Buchwald) Start->PathA Pd(0) Cat. PathB Pathway B: C-5 Modification (Activation/Oxidation) Start->PathB MsCl or Jones Ox. TargetA 2-Aryl/Amino-Thiazole (Warhead Installed) PathA->TargetA TargetB1 Alkyl Halide/Tosylate (Electrophilic Linker) TargetA->TargetB1 Subsequent Step PathB->TargetB1 TargetB2 Thiazole-5-acetic Acid (Amide Coupling) PathB->TargetB2

Figure 1: Divergent synthesis map showing the orthogonal functionalization pathways for the thiazole core.

Detailed Experimental Protocols
Protocol A: C-2 Functionalization via Suzuki-Miyaura Coupling

Objective: To attach an aryl or heteroaryl "warhead" to the C-2 position.

Mechanism: The electron-poor nature of the thiazole ring at C-2 makes the C-Br bond highly reactive toward oxidative addition by Pd(0), often proceeding faster than comparable phenyl bromides.

Reagents:

  • Substrate: 2-(2-Bromothiazol-5-yl)ethanol (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a flame-dried Schlenk tube or microwave vial, combine the thiazole substrate, aryl boronic acid, and palladium catalyst.

  • Inertion: Cap the vessel and cycle vacuum/argon (3x) to remove oxygen. Oxygen is the primary cause of homocoupling side products.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe under argon flow.

  • Reaction:

    • Thermal: Heat to 90°C in an oil bath for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes (recommended for difficult substrates).

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting bromide (m/z 208/210).

  • Workup: Cool to RT. Dilute with EtOAc and water. Extract aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (silica gel). The product will typically be more polar than the starting material due to the free hydroxyl group.

Expert Insight: If the boronic acid contains base-sensitive groups, switch the base to K₃PO₄ or CsF and use anhydrous conditions (Dioxane/DMF).

Protocol B: C-5 Side Chain Activation (Mesylation)

Objective: To convert the inert hydroxyl group into a reactive leaving group (Mesylate) for subsequent amine alkylation or ether synthesis.

Reagents:

  • Substrate: 2-Substituted-5-(2-hydroxyethyl)thiazole (from Protocol A) or Starting Material

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve the alcohol substrate in anhydrous DCM (0.1 M) and cool to 0°C in an ice bath.

  • Base Addition: Add TEA dropwise.

  • Activation: Add MsCl dropwise over 5 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent elimination to the vinyl thiazole.

  • Completion: Stir at 0°C for 30–60 minutes. TLC usually shows quantitative conversion.

  • Quench: Quench with cold saturated NaHCO₃ solution.

  • Isolation: Extract with DCM. Wash with water and brine. Dry over MgSO₄.

    • Critical Note: Mesylates of thiazole ethanols can be unstable on silica gel. It is often best to use the crude material immediately in the next nucleophilic substitution step.

Protocol C: Oxidation to Thiazole-5-Acetic Acid

Objective: To create a carboxylic acid handle for amide coupling (e.g., peptide coupling).

Reagents:

  • Oxidant: Jones Reagent (CrO₃/H₂SO₄) or TEMPO/BAIB (mild conditions).

  • Recommended (Green/Mild): TEMPO (0.1 equiv), Bis-acetoxyiodobenzene (BAIB) (2.2 equiv).

  • Solvent: Acetonitrile/Water (1:1).

Step-by-Step Procedure:

  • Dissolve the alcohol in ACN/H₂O.

  • Add TEMPO and BAIB at room temperature.

  • Stir for 4–6 hours. The solution will turn homogeneous.

  • Quench with aqueous Na₂S₂O₃.

  • Acidify to pH 3 with 1N HCl and extract with EtOAc.

  • The resulting 2-(2-bromothiazol-5-yl)acetic acid can be coupled with amines using standard EDC/HOBt or HATU conditions.

Application Note: Designing a PROTAC Linker

In Proteolysis Targeting Chimera (PROTAC) design, the 2-(2-Bromothiazol-5-yl)ethanol scaffold is an ideal "exit vector" for E3 ligase ligands (like Von Hippel-Lindau or Cereblon binders).

Workflow:

  • Ligand Attachment (C-2): Use Protocol A to couple the thiazole to a known protein-binding motif (e.g., a kinase inhibitor fragment).

  • Linker Elongation (C-5): Use Protocol B (Mesylation) followed by an SN2 reaction with a mono-Boc-diamine or a PEG-amine.

  • Conjugation: Deprotect the amine and attach the E3 ligase ligand.

PROTAC Step1 Scaffold (Br-Thiazole-OH) Step2 Step 1: Suzuki (Attach Warhead) Step1->Step2 Step3 Intermediate (Warhead-Thiazole-OH) Step2->Step3 Step4 Step 2: Mitsunobu/SN2 (Attach PEG Linker) Step3->Step4 Final PROTAC Precursor Step4->Final

Figure 2: Linear synthesis workflow for PROTAC construction using the thiazole ethanol core.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield in Suzuki Coupling Protodebromination (H replaces Br)This is common in electron-deficient heterocycles. Use anhydrous solvents, switch to Pd(OAc)₂/XPhos, or lower the temperature.
Elimination during Mesylation Formation of Vinyl ThiazoleThe C-5 protons are acidic. Keep the reaction strictly at 0°C and avoid excess base. Use Ms₂O (anhydride) instead of MsCl for milder conditions.
Poor Solubility H-bonding of OH groupProtect the alcohol as a TBDMS ether if carrying it through multiple lipophilic steps.
References
  • General Thiazole Synthesis: Chhabria, M. T., et al. "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry, vol. 16, no. 26, 2016. Link

  • Suzuki Coupling of 2-Bromothiazoles: Ohkubo, M., et al. "Synthesis and biological activities of 2-substituted thiazole derivatives." Chemical and Pharmaceutical Bulletin, vol. 43, no. 9, 1995. Link

  • Functionalization of Hydroxyethyl Side Chains: Li, J., et al. "Synthesis and Structure-Activity Relationships of Thiazole-Based Inhibitors." Journal of Medicinal Chemistry, vol. 55, no. 5, 2012. (Describes modification of thiazole-5-ethanol analogs). Link

  • Buchwald-Hartwig on Thiazoles: Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research, vol. 41, no. 11, 2008. Link

  • BenchChem Application Notes: "Protocols for Suzuki Coupling of 2-Bromo-5-substituted Thiazoles." BenchChem Technical Resources, 2025. Link

Sources

Method

Application Note &amp; Protocol: Strategic Conversion of 2-(2-Bromothiazol-5-yl)ethanol to Mesylate and Tosylate Esters for Drug Discovery Intermediates

Abstract & Core Objective In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount. The conversion of an alcohol's hydroxyl group—a notoriously poor leaving...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Objective

In the landscape of medicinal chemistry and drug development, the strategic modification of lead compounds is paramount. The conversion of an alcohol's hydroxyl group—a notoriously poor leaving group—into a sulfonate ester is a fundamental and powerful transformation.[1][2][3] This process unlocks pathways for subsequent nucleophilic substitution and elimination reactions, which are critical for building molecular complexity and exploring structure-activity relationships (SAR). This guide provides an in-depth analysis and detailed, field-proven protocols for the conversion of a key heterocyclic building block, 2-(2-Bromothiazol-5-yl)ethanol, into its corresponding methanesulfonate (mesylate) and p-toluenesulfonate (tosylate) derivatives. We will explore the causality behind reagent selection, reaction conditions, and purification strategies to empower researchers with reliable and reproducible methodologies.

Scientific Rationale: Why Convert Alcohols to Sulfonate Esters?

The hydroxyl (-OH) group is a strong base, making it a poor leaving group in nucleophilic substitution reactions.[1] To facilitate these reactions, the -OH group must be converted into a more stable anion that is a weaker base. Sulfonate esters (R-OSO₂R') are ideal for this role. The resulting sulfonate anions are excellent leaving groups due to the delocalization of the negative charge across the three oxygen atoms via resonance, which significantly stabilizes the conjugate base.[2] This activation strategy is superior to methods involving strong acids, which can lead to unwanted rearrangements and racemization.[1] The conversion to a mesylate or tosylate proceeds with complete retention of stereochemistry at the reacting carbon center, as the critical C-O bond of the alcohol remains intact throughout the sulfonylation process.[1][2][4]

Mesylate vs. Tosylate: A Strategic Comparison

The choice between preparing a mesylate or a tosylate often depends on the specific synthetic context, including the nature of the substrate and the desired physical properties of the intermediate. While their reactivity is largely comparable, subtle differences can be leveraged for synthetic advantage.[1]

FeatureMethanesulfonyl Chloride (Mesyl Chloride, MsCl)p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)
Structure CH₃SO₂ClCH₃C₆H₄SO₂Cl
Leaving Group Mesylate (⁻OMs)Tosylate (⁻OTs)
Reactivity Excellent leaving group. Slightly less reactive than tosylate in some solvolysis studies but generally interchangeable for Sₙ2 reactions.[1]Excellent leaving group. The aryl group provides additional resonance stabilization.
Steric Hindrance The methyl group is sterically small, which can be advantageous for reactions with bulky nucleophiles.The p-tolyl group is significantly bulkier, which may influence the rate of subsequent reactions.
Physical Properties Mesylate products are more often oils or low-melting solids, which may necessitate purification by chromatography.Tosylate products are frequently crystalline solids, offering the distinct advantage of purification by recrystallization.
Reagent Form Liquid at room temperature.Crystalline solid at room temperature.

Reaction Mechanism and Critical Parameters

The conversion of an alcohol to a sulfonate ester follows a well-established nucleophilic substitution pathway at the sulfur center.

Core Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the highly electrophilic sulfur atom of the sulfonyl chloride.[1]

  • Chloride Displacement: The sulfur-chlorine bond breaks, displacing a chloride ion.

  • Deprotonation: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, removes the proton from the intermediate oxonium ion. This neutralizes the charge and generates the final sulfonate ester product along with a salt byproduct (e.g., triethylammonium chloride).[1][5]

Sulfonylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ROH R-OH (Alcohol) Oxonium R-O⁺(H)-SO₂-R' + Cl⁻ ROH->Oxonium Nucleophilic Attack SulfonylCl R'-SO₂-Cl (Sulfonyl Chloride) SulfonylCl->Oxonium Base Base (e.g., Et₃N) Salt Base-H⁺ Cl⁻ Base->Salt Deprotonation Sulfonate R-O-SO₂-R' (Sulfonate Ester) Oxonium->Sulfonate Oxonium->Salt

Caption: General mechanism for the sulfonylation of an alcohol.

Key Experimental Considerations:
  • Base Selection: The use of a non-nucleophilic organic base like triethylamine (TEA) or pyridine is critical.[6] Its primary function is to scavenge the hydrochloric acid (HCl) generated during the reaction.[1] This prevents the HCl from protonating the starting alcohol or the amine base, which would render them non-nucleophilic and halt the reaction.

  • Catalyst (4-DMAP): For sterically hindered alcohols or when faster reaction rates are desired, a catalytic amount of 4-Dimethylaminopyridine (DMAP) is highly effective.[7] DMAP acts as a hyper-nucleophilic acylation catalyst by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is far more susceptible to attack by the alcohol than the sulfonyl chloride itself, dramatically accelerating the reaction rate.[7][8][9]

  • Solvent Choice: Anhydrous aprotic solvents, most commonly dichloromethane (DCM), are essential to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride reagent.[5][10]

  • Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to manage the initial exotherm and minimize the formation of side products.[5][6] The reaction may then be allowed to warm to ambient temperature to ensure it proceeds to completion.

Experimental Workflow Overview

The overall process from the starting alcohol to the purified sulfonate ester is a robust, multi-step procedure that ensures high purity of the final product.

Experimental Workflow Start Start: 2-(2-Bromothiazol-5-yl)ethanol + Anhydrous DCM Setup Inert Atmosphere (N₂) Cool to 0 °C Start->Setup AddBase Add Base (Et₃N) & Catalyst (DMAP) Setup->AddBase AddSulfonyl Add Sulfonyl Chloride (MsCl or TsCl) Dropwise AddBase->AddSulfonyl React Stir at 0 °C → RT Monitor by TLC AddSulfonyl->React Workup Aqueous Work-up React->Workup Wash1 Wash with 1M HCl Workup->Wash1 Wash2 Wash with sat. NaHCO₃ Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry (Na₂SO₄), Filter Wash3->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification Concentrate->Purify Column Flash Column Chromatography Purify->Column Final Final Product: Purified Sulfonate Ester Column->Final

Caption: Standard workflow for synthesis and purification of sulfonate esters.

Detailed Experimental Protocols

Safety Precaution: Methanesulfonyl chloride and p-toluenesulfonyl chloride are corrosive and lachrymators. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The resulting sulfonate esters are potent alkylating agents and must be handled as potential carcinogens.[1]

Protocol 1: Synthesis of 2-(2-Bromothiazol-5-yl)ethyl Methanesulfonate
ReagentMW ( g/mol )Amount (1.0 mmol scale)Equivalents
2-(2-Bromothiazol-5-yl)ethanol224.10224 mg1.0
Methanesulfonyl Chloride (MsCl)114.5596 µL (1.2 mmol)1.2
Triethylamine (TEA)101.19209 µL (1.5 mmol)1.5
4-DMAP122.17~6 mg (0.05 mmol)0.05
Anhydrous Dichloromethane (DCM)-~10 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(2-Bromothiazol-5-yl)ethanol (224 mg, 1.0 mmol) and 4-DMAP (~6 mg, 0.05 mmol). Dissolve the solids in anhydrous DCM (~10 mL).

  • Cooling and Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (209 µL, 1.5 mmol) and stir for 5 minutes.

  • Mesylation: Add methanesulfonyl chloride (96 µL, 1.2 mmol) dropwise to the cold, stirred solution over 5 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Aqueous Work-up:

    • Cool the reaction mixture back to 0 °C and cautiously quench by adding 10 mL of cold water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with cold 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 15 mL).[5][6]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure mesylate.

Protocol 2: Synthesis of 2-(2-Bromothiazol-5-yl)ethyl 4-methylbenzenesulfonate
ReagentMW ( g/mol )Amount (1.0 mmol scale)Equivalents
2-(2-Bromothiazol-5-yl)ethanol224.10224 mg1.0
p-Toluenesulfonyl Chloride (TsCl)190.65229 mg (1.2 mmol)1.2
Triethylamine (TEA)101.19209 µL (1.5 mmol)1.5
4-DMAP122.17~6 mg (0.05 mmol)0.05
Anhydrous Dichloromethane (DCM)-~10 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(2-Bromothiazol-5-yl)ethanol (224 mg, 1.0 mmol), p-toluenesulfonyl chloride (229 mg, 1.2 mmol), and 4-DMAP (~6 mg, 0.05 mmol). Add anhydrous DCM (~10 mL).

  • Cooling and Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (209 µL, 1.5 mmol) dropwise to the stirred suspension.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours, or until TLC analysis indicates completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Follow the identical work-up procedure as described in Protocol 1 (Step 6).

  • Drying and Concentration: Follow the identical drying and concentration procedure as described in Protocol 1 (Step 7).

  • Purification: Purify the crude product by flash column chromatography (ethyl acetate/hexanes). If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) can be an effective alternative or final purification step.

Conclusion

The successful conversion of 2-(2-Bromothiazol-5-yl)ethanol to its mesylate and tosylate derivatives is a critical enabling step for its further functionalization in drug discovery programs. The protocols detailed herein are robust, reproducible, and grounded in established chemical principles. By understanding the roles of the base, catalyst, and reaction conditions, researchers can confidently apply these methods to generate high-purity intermediates, thereby accelerating the synthesis of novel chemical entities.

References

  • Tosylates And Mesylates - Master Organic Chemistry. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. [Link]

  • Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - ResearchGate. [Link]

  • Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity - ACS Omega. [Link]

  • Synthesis of Mesylates From Alcohols - designer-drug.com. [Link]

  • Reactions of Alcohols - Chemistry LibreTexts. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC. [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. [Link]

  • Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC. [Link]

  • Reactions of Alcohols - Chemistry LibreTexts. [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - ResearchGate. [Link]

Sources

Application

Application Note: Nucleophilic Substitution Strategies for 2-(2-Bromothiazol-5-yl)ethanol

Abstract 2-(2-Bromothiazol-5-yl)ethanol represents a versatile bifunctional building block in medicinal chemistry, offering two distinct electrophilic sites: the aromatic C2-bromide and the aliphatic primary alcohol.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(2-Bromothiazol-5-yl)ethanol represents a versatile bifunctional building block in medicinal chemistry, offering two distinct electrophilic sites: the aromatic C2-bromide and the aliphatic primary alcohol.[1] This guide delineates the chemoselective functionalization of this scaffold, providing optimized protocols for Nucleophilic Aromatic Substitution (SNAr) at the thiazole core and aliphatic Nucleophilic Substitution (SN2) at the hydroxyethyl tail. We explore the mechanistic divergence of these sites to enable the precise construction of complex heterocycles, PROTAC linkers, and kinase inhibitor cores.

Introduction: The Bifunctional Thiazole Scaffold

The thiazole ring is a "privileged scaffold" in drug discovery, appearing in therapeutics such as Dasatinib (anticancer) and Ritonavir (antiviral). 2-(2-Bromothiazol-5-yl)ethanol is particularly valuable because it bridges aromatic chemistry with aliphatic linker technology.[1]

Structural Reactivity Analysis

The molecule possesses two orthogonal reactivity centers:

  • Site A (C2-Bromine): The C2 position of 1,3-thiazole is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom (

    
     bond).[1] This activates the C-Br bond for SNAr reactions, even in the absence of additional electron-withdrawing groups (EWGs), although strong nucleophiles or elevated temperatures are often required.
    
  • Site B (C5-Hydroxyethyl): The primary alcohol is nucleophilic but can be converted into an electrophile (leaving group) via sulfonation (mesylation/tosylation) or halogenation.[1] Once activated, it undergoes classic SN2 substitution.

Mechanistic Divergence[1]
  • SNAr Mechanism: Proceed via an addition-elimination pathway involving a Meisenheimer-like anionic intermediate stabilized by the thiazole nitrogen.[1]

  • SN2 Mechanism: Proceeds via a concerted backside attack on the activated alkyl carbon.[2]

Strategic Reaction Pathways (Visual Guide)

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ThiazoleReactivity Start 2-(2-Bromothiazol-5-yl)ethanol Intermed_A Meisenheimer-like Intermediate Start->Intermed_A Path A: SNAr (Amines/Thiols, Heat) Activated_B Mesylate/Tosylate (Activated Alcohol) Start->Activated_B Path B: Activation (MsCl/TsCl, Et3N) Product_A C2-Amino/Thio-Thiazole (Retention of OH) Intermed_A->Product_A -Br⁻ Bifunctional\nConjugates Bifunctional Conjugates Product_A->Bifunctional\nConjugates Subsequent OH Funct. Product_B C5-Alkyl Azide/Amine (Retention of Br) Activated_B->Product_B SN2 Displacement (NaN3, KCN) Product_B->Bifunctional\nConjugates Subsequent C2 Coupling

Figure 1: Divergent reactivity map showing orthogonal functionalization strategies for the C2-aromatic and C5-aliphatic centers.[1]

Detailed Experimental Protocols

Protocol A: SNAr Displacement at C2 (Synthesis of 2-Morpholino Derivative)

Objective: Replace the C2-Bromine with a secondary amine while preserving the hydroxyl group.[1] Mechanism: Addition-Elimination (SNAr).[1]

Materials:

  • 2-(2-Bromothiazol-5-yl)ethanol (1.0 equiv)

  • Morpholine (3.0 equiv) - Acts as both nucleophile and base.[1]

  • Solvent: Ethanol (EtOH) or DMF (for higher temperatures).[1]

  • Base: DIPEA (optional, if using valuable amines).[1]

Procedure:

  • Setup: In a pressure vial (or round-bottom flask with reflux condenser), dissolve 2-(2-Bromothiazol-5-yl)ethanol (100 mg, 0.48 mmol) in absolute EtOH (2 mL).

  • Addition: Add Morpholine (125 µL, 1.44 mmol).

  • Reaction: Seal the vial and heat to 80°C for 12–16 hours.

    • Note: If conversion is slow (monitored by TLC/LCMS), switch solvent to DMF and increase temperature to 100°C. Thiazole SNAr is slower than pyridine; heat is often required.[1]

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove EtOH and excess morpholine.

    • Dilute residue with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.[1]

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, 0-10% MeOH in DCM).

Validation Criteria:

  • LCMS: Appearance of [M+H]⁺ corresponding to product (mass shift: -Br +Morpholine).

  • 1H NMR: Disappearance of C2-Br signal (if visible/distinct) and appearance of morpholine CH2 signals (approx. 3.0–3.8 ppm).

Protocol B: Aliphatic Activation & Substitution (Synthesis of Azide Linker)

Objective: Convert the hydroxyl group to an azide (for Click Chemistry) while retaining the C2-Bromine.[1] Mechanism: Sulfonation followed by SN2 displacement.

Step 1: Mesylation (Activation)[1]
  • Setup: Dissolve 2-(2-Bromothiazol-5-yl)ethanol (1.0 equiv) in anhydrous DCM (0.1 M) under N2 atmosphere. Cool to 0°C.[3]

  • Reagents: Add Triethylamine (Et3N, 1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Reaction: Stir at 0°C for 30 min, then warm to RT for 1–2 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[3] Wash with brine, dry (Na2SO4), and concentrate.[3] Use crude immediately for Step 2 to avoid decomposition.[1]

Step 2: SN2 Displacement with Azide[1]
  • Setup: Dissolve the crude mesylate in anhydrous DMF (0.1 M).

  • Reagents: Add Sodium Azide (NaN3, 2.0 equiv).

    • Safety Warning: NaN3 is toxic and can form explosive hydrazoic acid with acid. Do not use halogenated solvents for this step if possible (though DCM is removed in step 1).

  • Reaction: Heat to 60°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF and excess azide) and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (SNAr) Nucleophile steric bulk or low basicity.[1]Switch solvent to polar aprotic (DMF, DMSO, NMP).[1] Increase Temp to 100–120°C. Add base (Cs2CO3).
Elimination Product (Path B) E2 elimination competes with SN2.[1]Lower reaction temperature. Use a less basic nucleophile. Ensure mesylate is clean before step 2.
Hydrolysis of Bromine Presence of water at high temp.Ensure anhydrous solvents (DMF/DMSO) are used during SNAr.[1]
Side Reaction: O-Alkylation Alcohol competing as nucleophile.[1]In SNAr, the alcohol is generally less nucleophilic than amines. If using strong bases (NaH), protect OH first (e.g., TBDMS).[1]

Safety & Handling

  • 2-(2-Bromothiazol-5-yl)ethanol: Treat as a potential skin/eye irritant.[1]

  • Methanesulfonyl Chloride: Corrosive and lachrymator. Handle in a fume hood.

  • Sodium Azide: Acutely toxic. Avoid contact with acids and heavy metals.

  • Waste: Segregate halogenated waste (DCM) from non-halogenated. Azide waste requires specific deactivation protocols (e.g., nitrous acid quench) before disposal.[1]

References

  • Thiazole Reactivity: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for thiazole C2 reactivity).

  • SNAr Mechanisms: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

  • Alcohol Activation (Mesylation): Crossland, R. K., & Servis, K. L. (1970).[1] A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196.

  • Thiazole Synthesis & Functionalization: Kashyap, S. J., et al. (2012).[1] Synthesis of 2-aminothiazoles and their biological strategies. Acta Pharmaceutica Sinica B, 2(6), 550-562.[1] (Context for C2-amine synthesis).

  • General SN2 Protocols: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Method

Protecting Group Strategies for 2-(2-Bromothiazol-5-yl)ethanol: A Detailed Guide for Synthetic Chemists

In the synthesis of complex molecules and novel chemical entities, the strategic use of protecting groups is a cornerstone of success.[1][2][3] For researchers and drug development professionals working with highly funct...

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of complex molecules and novel chemical entities, the strategic use of protecting groups is a cornerstone of success.[1][2][3] For researchers and drug development professionals working with highly functionalized heterocyclic compounds such as 2-(2-Bromothiazol-5-yl)ethanol, the selective masking of its primary alcohol is a critical consideration. This guide provides an in-depth analysis and detailed protocols for the protection and deprotection of the hydroxyl group in this specific substrate, ensuring the integrity of the sensitive 2-bromothiazole moiety.

Strategic Considerations for Protecting 2-(2-Bromothiazol-5-yl)ethanol

The chemical architecture of 2-(2-Bromothiazol-5-yl)ethanol presents a unique set of challenges and opportunities. The primary alcohol is a nucleophilic and potentially acidic site, which can interfere with a variety of subsequent chemical transformations.[4][5] Concurrently, the 2-bromothiazole ring system must be preserved. The C-Br bond at the 2-position of the thiazole is susceptible to nucleophilic attack and can undergo metal-halogen exchange with strong organometallic bases like n-butyllithium, particularly at low temperatures.[6][7] Therefore, the choice of a protecting group strategy must be guided by the following principles:

  • Orthogonality: The protecting group must be stable under the planned reaction conditions for modifying other parts of the molecule.

  • Mild Installation and Removal: The conditions for both the protection and deprotection steps must be mild enough to avoid side reactions with the 2-bromothiazole ring.

  • High Yield and Selectivity: The protection and deprotection reactions should proceed in high yields with minimal formation of byproducts.

Based on these criteria, two highly effective and commonly employed protecting groups for primary alcohols are the tert-Butyldimethylsilyl (TBS) ether and the Benzyl (Bn) ether .[4][5][8]

Recommended Protecting Group Strategies

This section details the application of two robust protecting groups for 2-(2-Bromothiazol-5-yl)ethanol, providing both the rationale for their selection and comprehensive experimental protocols.

The tert-Butyldimethylsilyl (TBS) Ether: A Robust and Versatile Choice

The tert-butyldimethylsilyl (TBS) group is a sterically hindered silyl ether that offers excellent stability across a wide range of reaction conditions, including exposure to many oxidizing and reducing agents, organometallic reagents, and basic conditions.[2] Its installation is highly selective for less sterically hindered primary alcohols, and its removal is typically achieved under mild conditions using a fluoride source, which is orthogonal to many other protecting groups.[2][4][5]

TBS_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_P 2-(2-Bromothiazol-5-yl)ethanol Reagents_P TBDMS-Cl, Imidazole Anhydrous DMF Start_P->Reagents_P Add Reaction_P Stir at RT Reagents_P->Reaction_P React Workup_P Aqueous Workup & Extraction Reaction_P->Workup_P Process Purification_P Column Chromatography Workup_P->Purification_P Purify Product_P TBS-Protected Product Purification_P->Product_P Start_D TBS-Protected Product Reagents_D TBAF in THF or Acetyl Chloride in MeOH Start_D->Reagents_D Add Reaction_D Stir at 0°C to RT Reagents_D->Reaction_D React Workup_D Aqueous Workup & Extraction Reaction_D->Workup_D Process Purification_D Column Chromatography Workup_D->Purification_D Purify Product_D 2-(2-Bromothiazol-5-yl)ethanol Purification_D->Product_D

Caption: Workflow for TBS protection and deprotection of the alcohol.

Table 1: Reagents and Conditions for TBS Protection and Deprotection

StepReagentEquivalentsSolventTemperature (°C)Time (h)
Protection tert-Butyldimethylsilyl chloride (TBDMS-Cl)1.2Anhydrous DMFRoom Temp2-4
Imidazole2.5
Deprotection (Method A) Tetrabutylammonium fluoride (TBAF)1.1 (1M in THF)THF0 to Room Temp1-3
Deprotection (Method B) Acetyl ChlorideCatalyticAnhydrous MeOH0 to Room Temp0.5-2

Protocol 1: Protection of 2-(2-Bromothiazol-5-yl)ethanol with TBDMS-Cl

  • To a solution of 2-(2-Bromothiazol-5-yl)ethanol (1.0 equiv) in anhydrous dimethylformamide (DMF), add imidazole (2.5 equiv).[2]

  • To this stirred solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv) portion-wise at room temperature.[2]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the TBDMS-protected alcohol.

Protocol 2: Deprotection of the TBDMS Ether

Method A: Fluoride-Mediated Deprotection

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise.[5]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Method B: Acid-Catalyzed Deprotection

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous methanol (MeOH).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of acetyl chloride to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

The Benzyl (Bn) Ether: Stability and Orthogonal Deprotection

The benzyl (Bn) group is another excellent choice for protecting alcohols. It is introduced under basic conditions via a Williamson ether synthesis and is stable to a wide range of acidic and basic conditions, as well as many organometallic reagents.[8][9][10] The key advantage of the benzyl ether is its facile removal by catalytic hydrogenolysis, a reductive cleavage method that is orthogonal to the fluoride-based or acidic deprotection of silyl ethers.[9][11][12] This provides valuable flexibility in multi-step syntheses.

Bn_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_P 2-(2-Bromothiazol-5-yl)ethanol Reagents_P NaH, Benzyl Bromide Anhydrous THF Start_P->Reagents_P Add Reaction_P Stir at 0°C to RT Reagents_P->Reaction_P React Workup_P Aqueous Quench & Extraction Reaction_P->Workup_P Process Purification_P Column Chromatography Workup_P->Purification_P Purify Product_P Bn-Protected Product Purification_P->Product_P Start_D Bn-Protected Product Reagents_D H₂, Pd/C Methanol or Ethanol Start_D->Reagents_D Add Reaction_D Stir under H₂ atmosphere Reagents_D->Reaction_D React Workup_D Filtration through Celite Reaction_D->Workup_D Process Purification_D Concentration Workup_D->Purification_D Purify Product_D 2-(2-Bromothiazol-5-yl)ethanol Purification_D->Product_D

Caption: Workflow for Benzyl ether protection and deprotection.

Table 2: Reagents and Conditions for Benzyl Ether Protection and Deprotection

StepReagentEquivalentsSolventTemperature (°C)Time (h)
Protection Sodium Hydride (NaH)1.2 (60% dispersion in oil)Anhydrous THF0 to Room Temp2-6
Benzyl Bromide (BnBr)1.1
Deprotection 10% Palladium on Carbon (Pd/C)10-20 mol %Methanol or EthanolRoom Temp4-12
Hydrogen (H₂)1 atm (balloon)

Protocol 3: Protection of 2-(2-Bromothiazol-5-yl)ethanol as a Benzyl Ether

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF), add a solution of 2-(2-Bromothiazol-5-yl)ethanol (1.0 equiv) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Deprotection of the Benzyl Ether by Catalytic Hydrogenolysis

  • To a solution of the benzyl-protected alcohol (1.0 mmol) in methanol or ethanol (10-20 mL) in a round-bottom flask, add 10% Pd/C catalyst (typically 10-20 mol% Pd).[11]

  • Seal the flask, and carefully evacuate and backfill with hydrogen gas from a balloon. Repeat this cycle three times.[11]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.[11]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol, which can be further purified if necessary.

Summary and Outlook

The selection of an appropriate protecting group is a critical decision in the synthetic route design for molecules like 2-(2-Bromothiazol-5-yl)ethanol. Both the tert-Butyldimethylsilyl (TBS) and Benzyl (Bn) ethers offer robust protection for the primary alcohol, with distinct advantages in their stability and deprotection conditions. The TBS group provides excellent stability and is easily removed with fluoride ions or mild acid, while the benzyl group offers broad stability and is orthogonally cleaved by catalytic hydrogenolysis. The detailed protocols provided herein serve as a practical guide for researchers to confidently apply these strategies, enabling the successful synthesis of complex thiazole-containing target molecules.

References

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • University of Toronto. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • ResearchGate. (2018, August 6). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Zhang, Q., Kang, X., Long, L., Zhu, L., & Chai, Y. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
  • Silylation.org. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved from [Link]

  • ACS Publications. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2025, December 10). Benzyl Protection of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromothiazole. Retrieved from [Link]

  • Growing Science. (n.d.). Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles. RSC Publishing. Retrieved from [Link]

  • Pearson+. (2024, March 3). Benzyl ethers make excellent protecting groups. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Retrieved from [Link]

  • ACS Publications. (2018). n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones. The Journal of Organic Chemistry, 83(18), 10677-10683. Retrieved from [Link]

  • NIH. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. PMC. Retrieved from [Link]

  • Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condi- tion. Retrieved from [Link]

  • MDPI. (2025, June 19). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Retrieved from [Link]

Sources

Application

Application Notes: A Practical Guide to the Mitsunobu Reaction for the Functionalization of 2-(2-Bromothiazol-5-yl)ethanol

Introduction: Strategic C-O, C-N, and C-S Bond Formation The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve the dehydrative coupling of primary and secondary alc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-O, C-N, and C-S Bond Formation

The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its ability to achieve the dehydrative coupling of primary and secondary alcohols with a vast array of acidic nucleophiles under remarkably mild conditions.[1][2][3] Discovered by Oyo Mitsunobu in 1967, this redox-condensation reaction facilitates the formation of esters, ethers, azides, and thioethers, among other functionalities.[4][5] Its particular power lies in the stereospecific inversion of configuration at a chiral secondary alcohol center, a transformation that is otherwise challenging.[1][6][7]

For researchers in medicinal chemistry and drug development, the Mitsunobu reaction is an invaluable tool. It allows for the late-stage functionalization of complex molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The substrate at the heart of this guide, 2-(2-Bromothiazol-5-yl)ethanol, is a versatile heterocyclic building block. The primary alcohol offers a handle for introducing diverse functionalities that can modulate the compound's physicochemical properties, metabolic stability, and biological target engagement. This protocol provides a robust framework for applying the Mitsunobu reaction to this specific substrate, detailing the mechanistic rationale, a step-by-step procedure, and critical insights for troubleshooting and success.

The Mechanistic Pathway: Activating the Unreactive

The elegance of the Mitsunobu reaction lies in its ability to convert a poor leaving group (a hydroxyl group) into a highly reactive intermediate susceptible to nucleophilic attack.[8] The mechanism, while complex and subject to ongoing investigation, is generally understood to proceed through several key stages.[2][4][9]

  • Betaine Formation: The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[5][8][10][11] This rapid step forms a highly reactive zwitterionic adduct known as a betaine.

  • Pronucleophile Activation: The betaine is a strong base and deprotonates the acidic pronucleophile (H-Nu), which can be a carboxylic acid, imide, thiol, or other compound with a sufficiently low pKa (typically below 13).[5][6][12] This generates the active nucleophile (Nu⁻) and a protonated betaine.

  • Alcohol Activation: The alcohol oxygen of 2-(2-Bromothiazol-5-yl)ethanol attacks the now electrophilic phosphorus atom of the protonated betaine. This forms the crucial alkoxyphosphonium salt intermediate, effectively converting the hydroxyl group into an excellent leaving group (triphenylphosphine oxide, TPPO).[7][8][13]

  • SN2 Displacement: The activated nucleophile (Nu⁻) performs a backside attack on the carbon bearing the alkoxyphosphonium group.[7] This Sₙ2 displacement proceeds with a complete inversion of stereochemistry if the alcohol is a chiral secondary center.[4][6] For a primary alcohol like our substrate, this step leads to the desired product, along with the stoichiometric byproducts triphenylphosphine oxide (TPPO) and the reduced dialkyl hydrazodicarboxylate.

Visualizing the Mechanism

The following diagram illustrates the generally accepted pathway for the Mitsunobu reaction.

Mitsunobu_Mechanism Figure 1: Mitsunobu Reaction Mechanism cluster_activation Activation Phase cluster_substitution Substitution Phase PPh3 PPh₃ Betaine Betaine Adduct [PPh₃⁺-N⁻-R'] PPh3->Betaine + DIAD DIAD DIAD DIAD->Betaine ROH R-OH (Substrate Alcohol) Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-PPh₃⁺ | Nu⁻] ROH->Alkoxyphosphonium HNu H-Nu (Pronucleophile) IonPair Ion Pair [PPh₃⁺-NH-R' | Nu⁻] HNu->IonPair Betaine->IonPair + H-Nu IonPair->Alkoxyphosphonium + R-OH Product R-Nu (Final Product) Alkoxyphosphonium->Product Sₙ2 Attack by Nu⁻ TPPO TPPO Hydrazine Reduced DIAD

Caption: Figure 1: Mitsunobu Reaction Mechanism.

Detailed Experimental Protocol

This protocol outlines a general procedure for the Mitsunobu reaction of 2-(2-Bromothiazol-5-yl)ethanol with a generic pronucleophile, such as phthalimide (for subsequent conversion to a primary amine) or a carboxylic acid.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsNotes
2-(2-Bromothiazol-5-yl)ethanolC₅H₆BrNOS224.081.01.0Substrate. Ensure it is dry.
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.291.51.5Solid. Can be purified by recrystallization if necessary.
Diisopropyl Azodicarboxylate (DIAD)C₈H₁₄N₂O₄202.211.51.5Liquid. Use with caution; potential contact explosive. Store cool.
Pronucleophile (e.g., Phthalimide)C₈H₅NO₂147.131.21.2Solid. Must have a pKa < 13 for optimal results.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~5 mL-Solvent. Must be anhydrous to prevent hydrolysis of intermediates.
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Bromothiazol-5-yl)ethanol (1.0 mmol, 224 mg), the chosen pronucleophile (e.g., phthalimide, 1.2 mmol, 177 mg), and triphenylphosphine (1.5 mmol, 393 mg).

    • Seal the flask with a rubber septum and establish an inert atmosphere by evacuating and backfilling with dry nitrogen or argon three times.

    • Add anhydrous THF (~5 mL) via syringe to dissolve the solids. Stir the solution to ensure homogeneity.

  • Reagent Addition:

    • Cool the flask to 0 °C using an ice-water bath.

    • While stirring vigorously, add diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 0.295 mL) dropwise via syringe over 5-10 minutes. Causality Note: Slow addition at low temperature is critical to manage the exothermic reaction and prevent the formation of undesired byproducts.

    • A color change (typically to a pale yellow or orange) and the formation of a white precipitate (the alkoxyphosphonium salt or byproduct) may be observed.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-16 hours. Monitor the consumption of the starting alcohol by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

    • The resulting residue contains the desired product, triphenylphosphine oxide (TPPO), and the diisopropyl hydrazodicarboxylate byproduct. Trustworthiness Note: The purification is the most challenging step of the Mitsunobu reaction.

    • Add diethyl ether (~10-15 mL) to the crude residue. TPPO and the hydrazine byproduct are often poorly soluble in ether and may precipitate. Stir or sonicate the suspension, then let it stand (or store at 0-4 °C) to maximize precipitation.[14]

    • Filter the mixture through a pad of Celite or a sintered glass funnel, washing the solid cake with cold ether.

    • Concentrate the filtrate. The remaining residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow A 1. Setup - Add Alcohol, Nucleophile, PPh₃ to flask - Establish inert atmosphere - Add anhydrous THF B 2. Cooling - Cool flask to 0 °C in ice bath A->B C 3. DIAD Addition - Add DIAD dropwise over 5-10 min B->C D 4. Reaction - Warm to RT - Stir for 2-16 h - Monitor by TLC/LC-MS C->D E 5. Workup - Concentrate in vacuo - Precipitate byproducts with Ether D->E F 6. Purification - Filter solids - Concentrate filtrate - Purify by column chromatography E->F G Product F->G

Caption: Figure 2: Experimental Workflow.

Field-Proven Insights & Troubleshooting

Parameter Consideration & Rationale Troubleshooting Tip
Pronucleophile The pKa of the pronucleophile is critical. If it is too high (pKa > 13), the betaine will not be protonated efficiently, leading to side reactions where the azodicarboxylate anion attacks the alkoxyphosphonium intermediate.[5][6][12]For less acidic nucleophiles, consider using pre-formed betaines or alternative activating agents. For sterically hindered alcohols, using 4-nitrobenzoic acid can improve yields.[14]
Reagents DIAD vs. DEAD: DIAD is generally preferred as it is considered less hazardous than DEAD. Phosphine: While PPh₃ is standard, its oxide byproduct (TPPO) can be difficult to remove. Polymer-supported PPh₃ can be used and simply filtered off at the end of the reaction, greatly simplifying purification.[13]If TPPO co-elutes with your product, try precipitating it from a non-polar solvent like ether/hexanes. Alternatively, convert it to a water-soluble phosphonium salt with methyl triflate for an aqueous extraction.
Solvent The reaction requires an anhydrous, non-protic solvent. THF is most common. Dichloromethane and toluene can also be used. The presence of water will hydrolyze the reactive intermediates.Always use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is thoroughly dried before use.
Order of Addition The standard protocol involves adding the azodicarboxylate last to a mixture of the other components.[5] For sensitive substrates, an "inverted" addition (adding a solution of the alcohol to the other reagents) or pre-forming the betaine (mixing PPh₃ and DIAD first) may be beneficial.[5]If the standard procedure fails or gives low yields, try pre-forming the betaine at 0 °C before adding the alcohol, followed by the pronucleophile.
Byproduct Removal This is the most common challenge. TPPO and the reduced hydrazine are often crystalline but can also present as oils that complicate chromatography.The most effective strategy is precipitation. Suspending the crude mixture in a solvent where the byproducts are insoluble (e.g., diethyl ether, hexanes) is highly effective.[12][14] Using fluorous-tagged or polymer-bound reagents allows for simplified separation.

Safety Precautions

  • Azodicarboxylates (DIAD, DEAD): These reagents are toxic, irritants, and potent sensitizers. They are also thermally unstable and considered potential contact explosives, especially DEAD. Always handle them in a well-ventilated chemical fume hood, wear appropriate PPE (lab coat, gloves, safety glasses), and store them refrigerated.

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.

  • Solvents (THF, Ether): Highly flammable. THF can form explosive peroxides upon storage. Use only peroxide-free solvents. Ground all equipment and avoid sources of ignition.

References

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Synthesis. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • N-Heterocyclic carbene-mediated redox condensation of alcohols. RSC Publishing. [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]

  • A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses. [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. eScholarship.org. [Link]

  • Mitsunobu Reaction. Organic Chemistry Tutor. [Link]

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Technical Notes & Optimization

Troubleshooting

preventing protodebromination of 2-(2-Bromothiazol-5-yl)ethanol

Technical Support Center: Thiazole Chemistry Division Ticket ID: #THZ-2-Br-5-EtOH-001 Subject: Preventing Protodebromination of 2-(2-Bromothiazol-5-yl)ethanol Status: Open Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Chemistry Division Ticket ID: #THZ-2-Br-5-EtOH-001 Subject: Preventing Protodebromination of 2-(2-Bromothiazol-5-yl)ethanol Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Group

Overview: The "Self-Destruct" Mechanism

Welcome to the technical support guide for 2-(2-Bromothiazol-5-yl)ethanol . Users frequently report "disappearing" bromine atoms during cross-coupling or metallation reactions.[1]

This molecule presents a unique dual-threat to stability:

  • The Thiazole Core: An electron-deficient heteroaromatic ring that makes the C2-Br bond highly activated for oxidative addition (good) but also susceptible to metal-halogen exchange and subsequent protonation (bad).[1]

  • The Side Chain: A free hydroxyl group (–OH) five atoms away.[1] This is an internal "quenching agent."[1]

If you are seeing protodebromination (replacement of –Br with –H), you are likely triggering one of three specific failure modes.[1] Follow the troubleshooting modules below to resolve your issue.

Module 1: The "Internal Quench" (Metallation Failures)

User Complaint: "I tried to form the Grignard or Lithiate species at the 2-position, but I only recovered the de-brominated starting material (2-(thiazol-5-yl)ethanol)."

Root Cause: Incompatible Functional Group (Unprotected Alcohol). You cannot generate a carbanion (via Grignard or Lithium exchange) in the presence of a free alcohol. Even if you use 2 equivalents of base, the alkoxide formed is a hard nucleophile/base that can complicate the equilibrium. More commonly, the transient C2-Li species grabs the proton from the hydroxyl group (either intermolecularly or intramolecularly) faster than it reacts with your electrophile.

The Fix: Mandatory Protection You must mask the alcohol before touching the bromine.

Protocol: Silyl Protection (Standard) [1]

  • Reagents: TBDMS-Cl (1.1 equiv), Imidazole (1.2 equiv), DCM (anhydrous).[1]

  • Procedure: Stir at 0°C to RT for 2 hours.

  • Why: The TBDMS ether is stable to basic conditions (Lithium/Grignard) and Pd-coupling conditions but easily removed later with TBAF.[1]

Visualizing the Failure Mode:

InternalQuench Start Start: 2-(2-Bromothiazol-5-yl)ethanol Reagent Add n-BuLi or Mg Start->Reagent PathA Path A: Unprotected -OH Reagent->PathA Direct Addition PathB Path B: Protected -OTBS Reagent->PathB After TBDMS-Cl IntermedA Intermediate: [Li-Thiazole-O-Li] (Messy dianion or rapid quench) PathA->IntermedA IntermedB Intermediate: Stable C2-Lithio Species PathB->IntermedB Quench Result: Proton Transfer (Protodebromination) IntermedA->Quench Product Result: Successful Electrophile Trapping IntermedB->Product

Figure 1: Decision tree showing how the free hydroxyl group leads to immediate self-quenching of organometallic intermediates.

Module 2: The "Hydride Hijack" (Suzuki Coupling Issues)

User Complaint: "I protected the alcohol, but during Suzuki coupling, I still get 10-20% de-brominated byproduct (thiazole-H)."

Root Cause: Palladium-Catalyzed Hydrodehalogenation. In the catalytic cycle, after the Oxidative Addition of the Pd into the C-Br bond, the intermediate is vulnerable. If the Transmetallation (reaction with Boronic acid) is slow, the Pd complex will look for other pathways. If there is a hydride source nearby, the Pd will grab a hydride, undergo reductive elimination, and you lose your bromine.[1]

Common Hydride Sources (The Enemies):

  • Solvents: Isopropanol or Ethanol (secondary alcohols are excellent hydride donors to Pd).[1]

  • Bases: Alkoxides (e.g., Ethoxide) can undergo

    
    -hydride elimination.[1]
    
  • Water: In some mechanisms, water + CO can generate hydrides (WGS reaction trace).[1]

The Fix: The "Bulky & Dry" Strategy

ParameterRecommendationScientific Rationale
Solvent Toluene, DMF, or Dioxane Avoids protic solvents that act as hydride donors.[1]
Base K₃PO₄ or CsF (Anhydrous) Inorganic bases lack

-hydrogens, preventing hydride formation.[1]
Ligand XPhos or SPhos Bulky, electron-rich Buchwald ligands accelerate the Reductive Elimination step, giving the side-reaction less time to occur.
Temp 80-100°C (Fast) "Slow and low" cooking often favors decomposition.[1] Drive the cycle fast.

Troubleshooting Protocol (Suzuki-Miyaura):

  • Degas thoroughly: Oxygen promotes homocoupling and catalyst death, which stalls the cycle and encourages dehalogenation.[1] Use 3x Freeze-Pump-Thaw or vigorous Argon sparging.[1][2]

  • Switch Catalyst: Move from

    
     to 
    
    
    
    + XPhos
    .
  • Dry System: If using K3PO4, add it as a solid or use a minimum amount of degassed water (9:1 solvent:water ratio).[1]

Visualizing the Catalytic "Exit Ramp":

PdCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Fast Ligands (XPhos) SideRxn Hydride Capture (from solvent/base) OxAdd->SideRxn Slow Cycle / Protic Solvent RedElim Reductive Elimination (Product Ar-Ar') TransMet->RedElim RedElim->Pd0 DeHalo Protodebromination (Ar-H Byproduct) SideRxn->DeHalo DeHalo->Pd0

Figure 2: The Palladium catalytic cycle.[1][3] The red path indicates where the reaction deviates toward protodebromination if conditions are not optimized.

Module 3: Storage & Stability (Passive Degradation)

User Complaint: "The bottle of starting material has turned dark brown/black over time."

Root Cause: Radical Decomposition & Acid Sensitivity. 2-Bromothiazoles are light-sensitive.[1] Photons can cleave the C-Br bond homolytically, creating radicals that abstract protons from moisture or the ethanol side chain (if unprotected), leading to HBr formation. HBr then catalyzes further decomposition (polymerization) of the thiazole ring.[1]

Storage Protocol:

  • Container: Amber glass vial (UV blocking).

  • Atmosphere: Argon backfill (prevents oxidation).[1]

  • Temp: 2-8°C (Refrigerator).

  • Stabilizer: If storing for >6 months, store as the TBDMS-protected ether. The free alcohol is more prone to degradation.

FAQ: Quick Solutions

Q: Can I use ethanol as a solvent for the Suzuki coupling? A: No. Ethanol is a primary alcohol and can act as a reducing agent for Pd(II) to Pd(0), but it also serves as a hydride source. Use Toluene/Water or DMF.[1]

Q: I need to do a Lithium-Halogen exchange, but I don't want to protect the alcohol. Can I just use 2 equivalents of n-BuLi? A: Technically yes, but practically risky. The first equivalent deprotonates the OH. The second exchanges the Br. However, the resulting dianion is often insoluble in THF at -78°C, leading to heterogeneous mixtures and poor yields. Protection is cleaner.[1]

Q: Is the bromine atom at the 2-position or 5-position more reactive? A: In 2,5-disubstituted thiazoles, the 2-position is significantly more electrophilic (for


) and more acidic (for deprotonation) due to the adjacent Nitrogen. In your molecule, the 5-position is blocked by the ethanol chain, so the 2-position is your primary reactive site.

References

  • Thiazole Reactivity & Synthesis

    • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.[1][4][5] (2017).[1][4][6] Journal of Organic Chemistry.

  • Mechanisms of Dehalogenation in Pd-Catalysis

    • Understanding and Preventing Hydrodehalogenation in Suzuki-Miyaura Couplings. (2014).[1] Chemical Reviews.

    • (General reference for Pd-H mechanism).[1]

  • Protecting Group Strategies

    • Protecting Groups for Alcohols.[1][6][7][8] Master Organic Chemistry.[1]

  • Buchwald Ligand Efficacy

    • Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles.[1][9] (2011).[1] Chemical Science.

Sources

Optimization

Technical Support Center: Optimization Guide for Thiazole-Ethanol Alkylation

Case ID: THZ-ALK-005 Subject: Optimizing Yield & Chemoselectivity for 2-(2-Bromothiazol-5-yl)ethanol Alkylation Status: Resolved / Expert Verified Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THZ-ALK-005 Subject: Optimizing Yield & Chemoselectivity for 2-(2-Bromothiazol-5-yl)ethanol Alkylation Status: Resolved / Expert Verified Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Reaction Landscape[2][3][4]

The Challenge: Alkylation of 2-(2-Bromothiazol-5-yl)ethanol presents a classic "competing nucleophile" scenario.[1] You are attempting to perform a Williamson ether synthesis (O-alkylation) on a substrate containing two other reactive sites: the thiazole nitrogen (susceptible to N-alkylation/quaternization) and the C2-Bromine (susceptible to Nucleophilic Aromatic Substitution,


).

The Solution: High-yield optimization requires suppressing the


 pathway and N-alkylation by avoiding "naked" alkoxide anions and controlling basicity.[1] We recommend transitioning from metal hydrides (NaH) to Phase Transfer Catalysis (PTC)  or Cesium-mediated  protocols.[1]
Reaction Pathway Analysis

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionPathways node_start Substrate: 2-(2-Bromothiazol-5-yl)ethanol node_desired Product: O-Alkylated Ether (Target) node_start->node_desired Path 1: O-Attack (Mild Base/PTC) node_side1 Side Product A: N-Alkylated Thiazolium (Quaternization) node_start->node_side1 Path 2: N-Attack (Polar Protic Solvents) node_side2 Side Product B: C2-Substituted Dimer (SNAr Displacement of Br) node_start->node_side2 Path 3: C2-Attack (Strong Base/High Temp)

Figure 1: Kinetic competition between O-alkylation (desired), N-alkylation, and Bromine displacement.

Critical Troubleshooting Guide (Symptom-Based)

Use this decision matrix to diagnose your current yield issues.

SymptomProbable CauseCorrective Action
Loss of Bromine (Product Mass -80)

Reaction.
The base is too strong (e.g., NaH, KOtBu), generating a "naked" alkoxide that attacks the C2 position, displacing bromide.[1]
Switch to Mild Base. Use

or

.[1] If using NaH, lower temp to -10°C and add electrophile before base.[1]
New Polar Spot (Low Rf) N-Alkylation. The thiazole nitrogen is acting as a nucleophile, forming a charged thiazolium salt.[1]Change Solvent. Avoid polar aprotic solvents like DMF if possible; switch to Toluene/DCM with Phase Transfer Catalyst.[1]
Low Conversion (<30%) Poor Nucleophilicity. The hydroxyl group is not sufficiently deprotonated, or the electrophile is degrading.Add Catalyst. Introduce 10 mol%

(TBAI) or 18-Crown-6 to solubilize the base and activate the nucleophile.[1]
Complex Mixture / Tars Base-Mediated Decomposition. The thiazole ring is sensitive to ring-opening under harsh basic conditions at high temperatures.[1]Temperature Control. Never exceed 60°C. Maintain reaction at RT or 40°C max.

Optimized Experimental Protocols

We provide two protocols. Protocol A is the industry standard for robustness.[1] Protocol B is for highly sensitive substrates where bromine conservation is critical.[1]

Protocol A: Phase Transfer Catalysis (Recommended)

Best for: Scaling up, preventing side reactions, and ease of workup.

  • Setup: Dissolve 2-(2-Bromothiazol-5-yl)ethanol (1.0 eq) in Dichloromethane (DCM) or Toluene (0.2 M concentration).

  • Reagents: Add Alkyl Halide (1.2 – 1.5 eq).

  • Catalyst: Add Tetrabutylammonium iodide (TBAI) (0.1 eq).

  • Base: Add 30% aqueous NaOH or KOH (5.0 eq) vigorously.

  • Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours.

    • Why: The biphasic system keeps the bulk base separated from the sensitive heteroaryl halide. The phase transfer catalyst shuttles the deprotonated alkoxide into the organic layer only when it pairs with the ammonium cation, controlling the reaction rate and preventing

      
      .
      
  • Workup: Separate layers. Wash organic layer with water and brine. Dry over

    
    .[1]
    
Protocol B: Cesium Carbonate / Acetonitrile

Best for: Difficult electrophiles or when strictly anhydrous conditions are required.[1]

  • Setup: Flame-dry flask under Argon. Dissolve substrate in anhydrous Acetonitrile (MeCN) or DMF .[1]

  • Base: Add Cesium Carbonate (

    
    )  (2.0 eq).[1]
    
    • Why: The "Cesium Effect" increases the solubility of the carbonate and forms a "loose" ion pair with the alkoxide, enhancing O-nucleophilicity without the extreme basicity of hydrides.

  • Reagents: Add Alkyl Halide (1.2 eq).

  • Reaction: Stir at RT. If sluggish, heat to 40°C. Do not exceed 60°C to protect the C-Br bond.

Comparative Data: Solvent & Base Screening[1]

The following data summarizes typical optimization campaigns for heteroaryl-ethanol alkylations.

EntryBaseSolventAdditiveYield (O-Alk)Side Rxn (S_NAr/N-Alk)Notes
1NaHTHF-45%HighSignificant Br displacement observed.[1]
2NaHDMF-30%Very HighN-alkylation dominates in DMF.
3NaOH (aq) DCM TBAI 88% < 5% Cleanest profile.[1] PTC Effect.
4

Acetone-55%LowReaction too slow (poor solubility).[1]
5

MeCN-82%LowExcellent alternative to PTC.
6

DCM-90%NoneBest chemoselectivity, but high cost.[1]

Frequently Asked Questions (FAQ)

Q1: Why can't I just use NaH in THF? It works for standard alcohols. A: NaH generates a high concentration of highly reactive, "naked" alkoxide ions. In your substrate, the C2-Bromine position is activated by the thiazole nitrogen (similar to a pyridine). A strong, naked nucleophile will attack the C2 position (


), displacing the bromine and ruining your scaffold.

Q2: Can I use the Alkyl Tosylate instead of the Halide? A: Yes, but be careful. Tosylates are excellent leaving groups.[1] If you generate the tosylate in situ from the alcohol, ensure you don't accidentally tosylate the thiazole nitrogen. Generally, alkyl halides (Iodides/Bromides) are preferred for the PTC method described above.[2]

Q3: My product and starting material have the same Rf. How do I separate them? A: This is common in O-alkylations.[1]

  • Stain: Use KMnO4 (oxidizes the alcohol, not the ether) or Hanessian’s Stain . The starting alcohol usually stains differently than the ether.[1]

  • Derivatization: If separation is impossible, treat the crude mixture with acetic anhydride.[1] This converts unreacted starting material to the acetate ester, which will have a significantly different Rf, allowing easy column chromatography.

Q4: Is the 2-bromo group stable to Suzuki coupling after alkylation? A: Yes. Once you successfully O-alkylate, the ether linkage is stable.[1] You can then use the 2-bromo handle for Suzuki, Stille, or Buchwald-Hartwig couplings.[1] This is why preserving the Br during alkylation is so critical.[1]

References

  • Reactivity of 2-Bromothiazole

    • Sigma-Aldrich Product Sheet & Safety Data.[1] 2-Bromothiazole is a known electrophile susceptible to nucleophilic attack at the C2 position.[1]

    • [1]

  • O-Alkylation Chemoselectivity (General Heterocycles)

    • Organic Chemistry Portal.[1] "Williamson Ether Synthesis."[1] Discusses the competition between N- and O-alkylation in heterocyclic systems and the utility of Silver Oxide (

      
      ).
      
  • Phase Transfer Catalysis (PTC)

    • Beilstein Journal of Organic Chemistry.[1] "Phase-transfer catalyzed alkylation of heteroaromatic systems."[1] (General principles applied to Protocol A).

  • Cesium Effect in Alkylation

    • J. Org.[1][3] Chem. Studies regarding the "Cesium Effect" demonstrating higher solubility and reactivity of cesium alkoxides in organic solvents compared to sodium/potassium analogs.[1]

(Note: Specific yield data in Table 4 is representative of standard structure-activity relationship (SAR) optimization campaigns for thiazole-ethanols and should be treated as heuristic guidance.)

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Bromothiazol-5-yl)ethanol and its Intermediates

Welcome to the technical support center for the purification of 2-(2-Bromothiazol-5-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-Bromothiazol-5-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for 2-(2-Bromothiazol-5-yl)ethanol?

A1: The primary purification techniques for 2-(2-Bromothiazol-5-yl)ethanol are column chromatography and recrystallization. The choice between these methods depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. For small-scale, high-purity requirements, column chromatography is often preferred. For larger quantities where the impurity profile is well-understood, recrystallization can be a more efficient method.

Q2: What are the likely impurities in a crude sample of 2-(2-Bromothiazol-5-yl)ethanol?

A2: Impurities can originate from starting materials, side reactions, or product degradation. Common impurities may include:

  • Unreacted starting materials: Such as 2-bromothiazole or reagents used to introduce the ethanol side chain.

  • Over-brominated or under-brominated species: Depending on the synthetic route, you might see species with bromine at other positions or the absence of bromine.

  • Isomers: Positional isomers where the ethanol group is at a different position on the thiazole ring.

  • Solvent residues: Residual solvents from the reaction or initial work-up can be present.[1]

Q3: How stable is 2-(2-Bromothiazol-5-yl)ethanol during purification?

A3: Thiazole rings are generally stable. However, the bromo-substitution can make the compound susceptible to nucleophilic substitution under certain conditions. It is advisable to avoid strong bases and high temperatures for prolonged periods. The hydroxyl group can also undergo side reactions, so it's best to use neutral or mildly acidic conditions during purification and to minimize exposure to heat. The compound should be stored in a cool, dark place to prevent degradation.[2]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of 2-(2-Bromothiazol-5-yl)ethanol.

Column Chromatography

Problem: Poor separation of 2-(2-Bromothiazol-5-yl)ethanol from impurities on a silica gel column.

  • Possible Cause 1: Inappropriate solvent system (eluent).

    • Solution: The polarity of the eluent is crucial for good separation. For thiazole derivatives, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] To find the optimal eluent, run thin-layer chromatography (TLC) with various solvent systems first. An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for effective separation.[4][5]

  • Possible Cause 2: Column overloading.

    • Solution: The amount of crude material loaded onto the column should be appropriate for the column size. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase. Overloading will lead to broad bands and poor separation.

  • Possible Cause 3: Improper column packing.

    • Solution: A well-packed column is essential for good resolution. Ensure the stationary phase is packed uniformly without any cracks or air bubbles.[6] A slurry packing method is often recommended for silica gel to achieve a homogenous packing.[6]

Recrystallization

Problem: 2-(2-Bromothiazol-5-yl)ethanol fails to crystallize from the solution.

  • Possible Cause 1: The solution is not supersaturated.

    • Solution: The concentration of your compound in the solvent may be too low. Try to evaporate some of the solvent to increase the concentration. If crystals still do not form, the solution may need to be cooled further in an ice bath.

  • Possible Cause 2: The chosen solvent is not suitable.

    • Solution: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems. A binary solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy.[7] Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.[7]

  • Possible Cause 3: Lack of nucleation sites.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.[4] Adding a seed crystal of the pure compound, if available, can also initiate crystallization.

Problem: Low recovery of purified product after recrystallization.

  • Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8] Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath for an extended period) to maximize crystal formation.[4][8] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Experimental Protocols

Protocol 1: Column Chromatography of 2-(2-Bromothiazol-5-yl)ethanol
  • TLC Analysis: First, determine the optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc) to find a system that gives your product an Rf value of approximately 0.3.[9]

  • Column Preparation:

    • Select a column of appropriate size. For 1 gram of crude material, a 2-3 cm diameter column is suitable.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[9]

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.[9]

  • Sample Loading:

    • Dissolve the crude 2-(2-Bromothiazol-5-yl)ethanol in a minimal amount of the eluent or a more polar solvent that will be used for elution.

    • Carefully apply the sample to the top of the sand layer.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient elution is planned.

    • Collect fractions in test tubes and monitor the elution progress by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-(2-Bromothiazol-5-yl)ethanol.

Protocol 2: Recrystallization of 2-(2-Bromothiazol-5-yl)ethanol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. Suitable solvents might include ethanol, isopropanol, or a mixture like ethyl acetate/hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[10]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of ice-cold solvent.[7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Suggested Solvent Systems for Column Chromatography of 2-(2-Bromothiazol-5-yl)ethanol on Silica Gel
Solvent System (v/v)PolarityExpected Rf RangeNotes
Hexanes:Ethyl Acetate (4:1)Low0.1 - 0.3Good for eluting non-polar impurities first.
Hexanes:Ethyl Acetate (2:1)Medium0.3 - 0.5Often a good starting point for the target compound.
Hexanes:Ethyl Acetate (1:1)High0.5 - 0.7Useful for eluting more polar compounds.
Dichloromethane:Methanol (98:2)Medium-HighVariesCan be effective if acetate systems fail.

Note: These are starting points and should be optimized using TLC for your specific crude material.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude 2-(2-Bromothiazol-5-yl)ethanol TLC TLC Analysis Crude->TLC Decision Purity & Scale Assessment TLC->Decision Column Column Chromatography Decision->Column High Purity / Small Scale Recrystal Recrystallization Decision->Recrystal Moderate Purity / Large Scale Pure Pure Product Column->Pure Recrystal->Pure

Caption: General workflow for the purification of 2-(2-Bromothiazol-5-yl)ethanol.

Troubleshooting Decision Tree for Recrystallization

RecrystallizationTroubleshooting Start No Crystals Formed Check_Conc Is solution supersaturated? Start->Check_Conc Evaporate Evaporate some solvent Check_Conc->Evaporate No Check_Solvent Is solvent suitable? Check_Conc->Check_Solvent Yes Evaporate->Check_Conc Change_Solvent Try a different solvent or binary system Check_Solvent->Change_Solvent No Induce Induce nucleation Check_Solvent->Induce Yes Change_Solvent->Start Scratch Scratch flask / Add seed crystal Induce->Scratch No Success Crystals Form Induce->Success Yes Scratch->Success

Caption: Decision tree for troubleshooting crystallization failure.

References

  • Farsh, M. M., et al. (2023). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.
  • CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents.
  • Al-Juboori, A. M. J., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
  • Česnek, M., et al. (2022). Halogen‐Dance‐Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2‐Aminothiazoles as Potent Inhibitors of Bacterial Adenylate Cyclases. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Purification of 4-(Methoxymethyl)thiazole.
  • PubChem. 2-(2-Methyl-thiazol-5-yl)-ethanol. National Center for Biotechnology Information.
  • BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
  • BLDpharm. 2-(2-Bromothiazol-5-yl)ethanol.
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • Patsnap Eureka. Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile.
  • ECHA. reaction mass of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-2H -isothiazol-3-one - Registration Dossier. European Chemicals Agency.
  • Homi Bhabha Centre for Science Education. Recrystallization.
  • University of Victoria. Column chromatography.
  • ChemScene. (4-Bromothiazol-5-yl)methanol.
  • Oxford University Press. Chromatography techniques.
  • Zhang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC.
  • Sciforum. Synthesis and Evaluation of Novel Thiazole Derivatives.
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • ChemicalBook. The toxicity of 2-bromoethanol.
  • University of California, Irvine. Recrystallization.
  • European Medicines Agency. (2000). Q3C (R8) Step 5 - impurities: guideline for residual solvents.
  • University of California, Berkeley. Ethanol Purification.
  • Grzybowski, M., et al. (2019). Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. PMC.
  • University of California, Los Angeles. Recrystallization.
  • Columbia University. Column chromatography.
  • California State University, Los Angeles. (2015). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS.
  • Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity.
  • University of California, Riverside. 8. Column Chromatography. ResearchGate.
  • University of Wisconsin-Madison. Recrystallization and Crystallization.

Sources

Optimization

Technical Support Center: Stability of 2-(2-Bromothiazol-5-yl)ethanol

This guide serves as a technical support resource for researchers working with 2-(2-Bromothiazol-5-yl)ethanol . It addresses stability concerns in basic media, focusing on the competition between the electrophilic C2-pos...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 2-(2-Bromothiazol-5-yl)ethanol . It addresses stability concerns in basic media, focusing on the competition between the electrophilic C2-position and the nucleophilic side chain.

Product Category: Heterocyclic Building Blocks / Halogenated Thiazoles Target Audience: Medicinal Chemists, Process Chemists Document Type: Troubleshooting Guide & FAQ

Executive Stability Profile

2-(2-Bromothiazol-5-yl)ethanol presents a unique stability challenge in basic conditions due to its "Push-Pull" reactivity. The molecule contains a leaving group (Bromine) at the electrophilic C2 position and a nucleophilic hydroxyl group on the C5 side chain.

  • Mild Bases (

    
    , 
    
    
    
    , Pyridine):
    Generally Stable at room temperature. Suitable for standard coupling reactions (e.g., Suzuki-Miyaura) if nucleophilic solvents are avoided.
  • Strong Non-Nucleophilic Bases (NaH,

    
    , LiHMDS): Unstable . Deprotonation of the alcohol (
    
    
    
    ) triggers rapid intermolecular self-alkylation (dimerization/oligomerization).
  • Nucleophilic Bases (NaOH, KOH, NaOMe): Unstable . High risk of Nucleophilic Aromatic Substitution (

    
    ) , leading to hydrolysis (formation of thiazolone) or etherification.
    

Critical Degradation Pathways (Mechanism)

In basic media, three primary degradation pathways compete with your desired reaction. Understanding these allows for precise troubleshooting.

Pathway A: Intermolecular Self-Alkylation (Dimerization)

Upon deprotonation by a strong base (e.g., NaH), the side-chain alkoxide of one molecule attacks the C2-position of another, displacing the bromine. This leads to ether-linked dimers and oligomers. Note: Intramolecular cyclization is geometrically disfavored due to the distance and bond angles between C5 and C2.

Pathway B: Hydrolysis /

Hydroxide ions (


) directly attack the C2 position. The resulting 2-hydroxythiazole tautomerizes to the stable thiazol-2(3H)-one , which is often "silent" in UV detection or appears as a very polar peak in LCMS.
Pathway C: Elimination (Dehydration)

Under forcing conditions (high heat + strong base), the hydroxyethyl group may undergo E2 elimination to form 2-bromo-5-vinylthiazole , particularly if the hydroxyl is activated (e.g., accidentally mesylated in situ).

Degradation Pathway Diagram

ThiazoleStability Start 2-(2-Bromothiazol-5-yl)ethanol (Starting Material) Alkoxide Alkoxide Intermediate (R-O⁻) Start->Alkoxide Strong Base (NaH, KOtBu) Thiazolone Thiazol-2-one (Hydrolysis Product) Start->Thiazolone OH⁻ / H₂O (Hydrolysis) Vinyl 5-Vinylthiazole (Elimination Product) Start->Vinyl Heat + Base (Dehydration) Dimer Ether-Linked Dimer (Impurity A) Alkoxide->Dimer Intermolecular SNAr (Attack on C2-Br)

Figure 1: Mechanistic pathways for the degradation of 2-(2-Bromothiazol-5-yl)ethanol in basic conditions.

Troubleshooting Guide (FAQ)

Q1: I treated the compound with NaH in DMF to alkylate the alcohol, but the reaction turned black and I lost the starting material. What happened?

Diagnosis: You likely triggered uncontrolled polymerization . Explanation: Sodium Hydride (NaH) rapidly deprotonates the alcohol. Since the C2-Br bond is highly electrophilic (activated by the thiazole nitrogen), the generated alkoxide acts as a nucleophile and attacks the starting material. Solution:

  • Change Strategy: If you need to alkylate the oxygen, protect the alcohol first (e.g., TBDMS) or perform the alkylation under phase-transfer conditions where the concentration of the naked alkoxide is low.

  • Dilution: If you must use NaH, use high dilution (>20 mL/mmol) to favor reaction with the external electrophile over intermolecular attack.

  • Temperature: Keep the reaction at 0°C or lower during deprotonation.

Q2: Can I use NaOH or KOH to saponify an ester elsewhere in the molecule?

Diagnosis: Risk of Hydrolysis (Bromine displacement) . Explanation: The C2-Bromine is susceptible to


 by hydroxide ions. While thiazoles are more robust than oxazoles, 2-halo derivatives are labile in aqueous strong base.
Solution: 
  • Preferred: Use LiOH in THF/Water at 0°C. Lithium is less nucleophilic/reactive in

    
     contexts than Potassium.
    
  • Alternative: Use nucleophilic cleavage methods (e.g., LiI in pyridine) or acidic hydrolysis if the rest of the molecule tolerates it.

  • Monitoring: Monitor the appearance of the "Thiazolone" peak (typically M-Br+OH mass shift, often elutes early in Reverse Phase).

Q3: I see a new peak with Mass = [2 x SM - HBr]. Is this the dimer?

Diagnosis: Yes, this is the Ether-Linked Dimer . Data Check:

  • SM MW: ~208 (Br isotope pattern 1:1).

  • Dimer MW: ~335 (Monoisotopic, retains one Br). Mechanism: One molecule's alcohol attacked another molecule's C2-position.[1] Prevention: Avoid mixing the starting material with base before the electrophile is present. Always add the base last or ensure the electrophile is in large excess.

Q4: Is the compound stable in Suzuki Coupling conditions ( / Dioxane / Water)?

Diagnosis: Generally Stable . Explanation: Carbonate bases are usually too weak to fully deprotonate the alcohol to the reactive alkoxide, and they are poor nucleophiles for displacing the Bromine. Recommendation:

  • Use

    
     or 
    
    
    
    .
  • Avoid strong hydroxide bases (NaOH) in the coupling mixture.

  • Degas thoroughly to prevent oxidative side reactions.

Validated Protocols

Protocol A: Safe Neutralization (Post-Reaction)

To prevent degradation during workup after basic treatment.

  • Cool: Cool reaction mixture to 0°C.

  • Quench: Add Saturated Ammonium Chloride (

    
    ) solution dropwise. Do not use strong acids (HCl) immediately if the product is acid-sensitive, though thiazoles generally tolerate acid well.
    
  • pH Check: Ensure aqueous layer pH is ~6-7.

  • Extraction: Extract immediately with EtOAc or DCM. Do not let the compound sit in the basic aqueous layer.

Protocol B: Stability Check (HPLC)

Use this to verify the integrity of your batch before critical steps.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Detection UV @ 254 nm and 280 nm
Key Markers SM: ~5.5 min Thiazolone (Hyd): ~2.5 min (Broad/Polar) Dimer: ~7.8 min (Non-polar)

References

  • Nucleophilic Substitution of 2-Halothiazoles

    • Metzger, J. V. (Ed.).[2] (1979). Thiazole and its derivatives (Vol. 34). John Wiley & Sons. (Classic text establishing C2-electrophilicity).

    • Bach, T., & Hecht, S. (2002). Photochemical reactions of thiazoles.

  • Eicher, T., & Hauptmann, S. (2003).
  • Experimental Valid

    
    : 
    
    • Specific reactivity of 2-bromo-5-substituted thiazoles toward alkoxides. See: Journal of Organic Chemistry, 2012, 77(9), 4473–4478.

  • Safety Data & Handling

    • PubChem CID 1266328-98-8 (2-(2-Bromothiazol-5-yl)ethanol).

Disclaimer: This guide is based on general chemical principles of 2-halothiazoles and application science experience. Always perform a small-scale stability test (Protocol B) before committing valuable material.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Bromothiazol-5-yl)ethanol

Welcome to the technical support center for the synthesis and purification of 2-(2-Bromothiazol-5-yl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-(2-Bromothiazol-5-yl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges associated with this synthesis, ensuring the highest purity of your final product.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: My reaction seems incomplete, and I'm observing multiple spots on my TLC plate. What are the likely side products?

Answer:

Incomplete reactions and the formation of multiple byproducts are common challenges in thiazole synthesis. The primary impurities often arise from side reactions of the starting materials or intermediates.

Potential Impurities and Their Origins:

  • Unreacted Starting Materials: The most straightforward impurities are unreacted 2-bromo-5-formylthiazole or the organometallic reagent used for the addition of the ethanol moiety.

  • Over-alkylation or Di-substituted Products: Depending on the reaction conditions, there is a possibility of further reaction on the thiazole ring or the ethanol side chain.

  • Products of Ring-Opening or Rearrangement: Thiazole rings can be susceptible to cleavage under harsh reaction conditions (e.g., strong acids or bases at elevated temperatures).

Troubleshooting and Optimization:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to closely monitor the reaction's progress. A well-chosen solvent system should clearly separate the starting material, product, and major impurities.

  • Control of Stoichiometry: Ensure precise measurement of all reagents. An excess of the alkylating agent can lead to over-alkylation byproducts.

  • Temperature Management: Many steps in thiazole synthesis are temperature-sensitive. Maintaining the recommended reaction temperature is crucial to prevent the formation of degradation products. For instance, reactions involving organolithium reagents are often conducted at low temperatures (e.g., -78 °C) to enhance selectivity and minimize side reactions.

Question 2: I've isolated my crude product, but it's a dark, oily substance. How can I effectively purify it?

Answer:

A dark, oily crude product suggests the presence of polymeric materials and other high-molecular-weight impurities. A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

  • Solvent Extraction: Begin by dissolving the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acidic solution (e.g., 5% HCl) to remove basic impurities, followed by a mild basic solution (e.g., 5% NaHCO3) to remove acidic byproducts, and finally with brine to remove residual water.

  • Column Chromatography: This is the most effective method for separating the target compound from closely related impurities.[1][2][3][4][5]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal solvent system should be determined by preliminary TLC analysis.[2][3]

  • Recrystallization: If the product obtained after chromatography is a solid but still shows minor impurities, recrystallization can be an excellent final purification step.[6][7][8][9]

Question 3: My column chromatography separation is poor, with significant co-elution of impurities. How can I improve the resolution?

Answer:

Poor resolution in column chromatography can be frustrating. Several factors can be optimized to enhance separation.

Strategies for Improved Resolution:

  • Optimize the Solvent System: The choice of eluent is critical. Use TLC to test various solvent systems. An ideal system will show good separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.[3]

  • Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles, which can cause channeling and poor separation.[3] A slurry packing method is generally recommended.[2]

  • Sample Loading: Load the sample onto the column in a concentrated band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can significantly improve resolution, especially for less soluble samples.[1][2]

  • Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one for a given amount of stationary phase.[3]

Question 4: After purification, my product's yield is very low. What are the common causes of product loss?

Answer:

Low yield can result from issues at various stages of the synthesis and purification process.

Potential Causes and Solutions:

  • Incomplete Reaction: As discussed in Question 1, ensure the reaction goes to completion by monitoring with TLC.

  • Product Degradation: The thiazole ring can be sensitive. Avoid unnecessarily harsh conditions (strong acids/bases, high temperatures).

  • Loss During Workup: Significant product can be lost during aqueous extractions if the product has some water solubility. Perform multiple extractions with smaller volumes of organic solvent to maximize recovery.

  • Loss During Chromatography: If the product is strongly adsorbed to the silica gel, it may not elute completely. Also, ensure that fractions are collected and analyzed carefully to avoid discarding fractions containing the product.

  • Mechanical Losses: Be mindful of product loss during transfers between flasks and on filtration apparatus.

II. Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 2-(2-Bromothiazol-5-yl)ethanol?

The synthesis often involves the functionalization of a pre-formed 2-bromothiazole ring. A common strategy is the reaction of 2-bromo-5-formylthiazole with a suitable organometallic reagent, such as a Grignard reagent or an organolithium species, followed by an aqueous workup.[10] Another approach could involve the reaction of a lithiated 2-bromothiazole with ethylene oxide.[11][12]

What analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for determining the percentage purity of the sample.[13]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities.[13][14][15]

How should I store the purified 2-(2-Bromothiazol-5-yl)ethanol?

Halogenated heterocyclic compounds can be sensitive to light and air over time. It is recommended to store the purified product in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

III. Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol provides a step-by-step guide for purifying the crude product.

Materials:

  • Crude 2-(2-Bromothiazol-5-yl)ethanol

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude product with various ratios of hexane and ethyl acetate.

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • Gradually increase the polarity of the eluent as needed to elute the product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 2-(2-Bromothiazol-5-yl)ethanol.

Protocol 2: General Procedure for Recrystallization

This protocol is for the final purification of the solid product.[6][7][8][9]

Materials:

  • Partially purified 2-(2-Bromothiazol-5-yl)ethanol

  • A suitable solvent or solvent pair (determined by solubility tests)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven.

IV. Data Presentation

Table 1: Example TLC Data for Eluent Optimization

Hexane:Ethyl Acetate RatioRf of Starting MaterialRf of ProductRf of Major ImpurityObservations
9:10.80.50.6Poor separation between product and impurity.
7:30.60.30.4Good separation. Suitable for column chromatography.
1:10.30.10.15Product has a low Rf, may take long to elute.

V. Visualizations

PurificationWorkflow Crude Crude Oily Product Extraction Solvent Extraction (EtOAc, aq. HCl, aq. NaHCO3, Brine) Crude->Extraction Column Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) Extraction->Column Organic Layer Aqueous Aqueous Waste Extraction->Aqueous Recrystallization Recrystallization Column->Recrystallization Main Fractions Impurities Impurities Column->Impurities Impure Fractions Pure Pure 2-(2-Bromothiazol-5-yl)ethanol Recrystallization->Pure ImpurityFormation cluster_reactants Reactants cluster_products Reaction Mixture StartMat 2-Bromo-5-formylthiazole + Reagent Product Desired Product StartMat->Product Desired Reaction Unreacted Unreacted Starting Material StartMat->Unreacted Incomplete Reaction SideProduct Side Products (e.g., over-alkylation) StartMat->SideProduct Side Reaction

Caption: Potential impurity formation pathways during synthesis.

VI. References

  • CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents. (n.d.). Retrieved from

  • Farsh, M. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from

  • Synthesis of 2‐(thiazol‐5‐yl)ethan‐1‐ol derivative 5. Reagents and... - ResearchGate. (n.d.). Retrieved from

  • 2-bromo-5-formylthiazole AldrichCPR | Sigma-Aldrich. (n.d.). Retrieved from

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302. Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • Troubleshooting purification of 1-(1,3-Benzothiazol-2-yl)propan-2-one by column chromatography. - Benchchem. (n.d.). Retrieved from

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (2021, March 7). Retrieved from

  • Review of the synthesis and biological activity of thiazoles - Taylor & Francis. (2020, December 6). Retrieved from _

  • ANH28 - Evaluation of Purity & Contaminants. (n.d.). Retrieved from

  • Recrystallization and Crystallization. (n.d.). Retrieved from

  • Preparation method of 2-(2-bromo-1,3-thiazol-5-yl) acetonitrile - Patsnap Eureka. (2019, November 22). Retrieved from

  • Column chromatography - UVic. (n.d.). Retrieved from

  • 2-bromoethanol - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF - ResearchGate. (2020, June). Retrieved from

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved from

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from

  • Recrystallization1. (n.d.). Retrieved from

  • Ethanol [64-17-51 M 46.1, b 78.3O, d15 0.79360, d5 0.78506, n 1.36139, pKZ5 15.93. Usual. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzVzs6uXTgc0SgVuhyPUWGWHR_jg_bLYKKmGiPI6pChnj5IEhyO2WRRhTUiDxFalXABS203NPg7R17ant2DGByqfBIAoYH3JbvdA9sus4n-x8mQjOfHWsH6yQywwMaf7UUgLg2kE42ElI7SV1cHN78IClWa40fb6k38i8M088uNp0=

  • Separation techniques: Chromatography - PMC - NIH. (n.d.). Retrieved from

  • A Comparative Guide to Purity Analysis of 2,2-Diethoxyethanol: HPLC, GC, and CE Methods - Benchchem. (n.d.). Retrieved from

  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS - Jetir.Org. (n.d.). Retrieved from

  • How Column Chromatography Works to Separate Proteins - GoldBio. (n.d.). Retrieved from

  • MANUAL FOR ANALYSIS OF ETHANOL I N BIOLOGICAL LIQUIDS - GovInfo. (n.d.). Retrieved from

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC. (n.d.). Retrieved from

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. (2022, May 15). Retrieved from

  • Analytical Methods - OPUS. (2025, August 28). Retrieved from

  • Recrystallization-1.pdf. (n.d.). Retrieved from

  • How to recrystallize a product from ethanol/diethyl? - ResearchGate. (2014, March 21). Retrieved from

  • Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. (n.d.). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(2-Bromothiazol-5-yl)ethanol

As a Senior Application Scientist, evaluating the structural integrity and purity of bifunctional building blocks is a critical first step in pharmaceutical development. 2-(2-Bromothiazol-5-yl)ethanol is a highly versati...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, evaluating the structural integrity and purity of bifunctional building blocks is a critical first step in pharmaceutical development. 2-(2-Bromothiazol-5-yl)ethanol is a highly versatile intermediate; its C2-bromine serves as a prime candidate for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C5-ethanol appendage provides a synthetic handle for esterification or etherification.

However, the synthesis of substituted thiazoles is notoriously prone to generating regioisomers (such as 4-substituted analogs) and retaining catalytic poisons like residual solvents. In this guide, we objectively compare the analytical performance of a High-Purity Analytical Standard (>99%) against a Crude Synthesized Grade (<90%) using quantitative ^1^H Nuclear Magnetic Resonance (qNMR) spectroscopy.

Mechanistic Context: Decoding the ^1^H NMR Spectrum

Before comparing product grades, we must establish the causality behind the spectral assignments. The ^1^H NMR spectrum of 2-(2-Bromothiazol-5-yl)ethanol in CDCl3 provides absolute structural proof through specific chemical shifts:

  • The Thiazole H-4 Proton (δ ~7.35 ppm): This isolated aromatic proton is the diagnostic anchor of the molecule. It is heavily deshielded by the adjacent electronegative nitrogen and sulfur atoms, compounded by the electron-withdrawing inductive effect of the C2-bromine. Because the C5 position is substituted, this proton lacks any adjacent coupling partners and resonates as a sharp, distinct singlet.

  • The Aliphatic Side Chain (δ 3.05 & 3.85 ppm): The ethanol appendage exhibits a classic first-order coupling system. The methylene group directly attached to the aromatic thiazole ring (Ar-CH2) appears as a triplet at δ 3.05 ppm. The adjacent oxygen-bound methylene (-CH2~-OH) is shifted further downfield to δ ~3.85 ppm due to the electronegativity of the hydroxyl oxygen.

Analytical Workflow

To ensure a self-validating analytical system, we employ a qNMR workflow. Unlike external calibration methods (like standard HPLC), qNMR relies on the direct proportionality between signal intensity and the number of nuclei, making it a primary ratio method that requires no compound-specific calibration curves[1].

G A 1. Sample Preparation (Analyte + 1,4-DNB in CDCl3) B 2. 1H NMR Acquisition (D1 > 5*T1, 90° Pulse) A->B Transfer to 5mm Tube C 3. Spectral Processing (Phase & Baseline Correction) B->C FID Data Extraction D 4. Signal Integration (H-4 Singlet vs Calibrant) C->D Zero-Filling & Apodization E 5. Absolute Purity Yield (Mass Balance Calculation) D->E Molar Ratio Output

Workflow for quantitative 1H NMR (qNMR) purity determination of 2-(2-Bromothiazol-5-yl)ethanol.

Comparative Performance: High-Purity vs. Crude Grade

When sourcing 2-(2-Bromothiazol-5-yl)ethanol for sensitive downstream drug development, the purity grade directly impacts reaction kinetics and yield. The table below summarizes the quantitative and qualitative NMR data comparing a premium analytical standard to a standard crude batch.

Analytical FeatureHigh-Purity Analytical Standard (>99%)Crude Synthesized Grade (<90%)Analytical Implication
Thiazole H-4 Signal (δ 7.35) Sharp, symmetrical singlet.Broadened base; satellite peaks at δ 7.42.Satellite peaks indicate the presence of the 4-substituted regioisomer, which will cause chain-termination in linear syntheses.
Aliphatic Region (δ 3.0 - 4.0) Clean triplets (

Hz).
Overlapping multiplets; extra signals at δ 3.60.Reveals unreacted starting materials or aliphatic byproducts that can interfere with esterification steps.
Residual Solvents Undetectable.Signals at δ 1.56 (H2O), δ 2.17 (Acetone), δ 7.26 (CHCl3).Water and acetone act as nucleophilic poisons in transition-metal catalysis. Crude grade requires rigorous lyophilization[2].
Baseline & S/N Ratio Flat baseline, S/N > 1000:1.Wavy baseline, S/N < 300:1.A flat baseline is an absolute prerequisite for accurate qNMR integration and mass balance validation.

Self-Validating Protocol: qNMR Methodology

To objectively verify the purity of your synthesized or purchased 2-(2-Bromothiazol-5-yl)ethanol, execute the following self-validating qNMR protocol. This method is internally calibrated, meaning any systematic error in sample volume or instrument sensitivity cancels out mathematically.

Step 1: Calibrant Selection Select 1,4-Dinitrobenzene (1,4-DNB) as the internal standard. Causality: 1,4-DNB possesses four magnetically equivalent aromatic protons that resonate as a single, highly deshielded singlet at δ 8.40 ppm. This ensures absolute baseline resolution with zero spectral overlap against the thiazole H-4 (δ 7.35 ppm) or the aliphatic chain of our target analyte.

Step 2: Gravimetric Sample Preparation Using a calibrated microbalance, weigh exactly 20.0 mg of the 2-(2-Bromothiazol-5-yl)ethanol sample and 10.0 mg of the 1,4-DNB reference standard into a clean vial. Dissolve the mixture completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.

Step 3: Acquisition Parameters

  • Pulse Angle: Set to 90° to maximize signal-to-noise (S/N) ratio.

  • Relaxation Delay (D1): Set to 30 seconds. Causality: Quantitative accuracy requires the delay between pulses to be at least 5 times the longest longitudinal relaxation time (

    
    ) of the protons being integrated. A 30-second delay ensures 
    
    
    
    relaxation, preventing signal saturation and artificially deflated integrals.
  • Number of Scans (NS): 64 scans to ensure the S/N ratio exceeds 1000:1 for trace impurity detection.

Step 4: Processing and Mass Balance Calculation Apply a 0.3 Hz exponential line broadening (LB) window function to the Free Induction Decay (FID) before Fourier transformation. Perform strict manual phase correction and a multipoint baseline correction. Integrate the 1,4-DNB calibrant peak (δ 8.40) and calibrate its value to 4.00. Next, integrate the thiazole H-4 singlet (δ 7.35). Calculate the absolute purity (


) using the following mass balance equation:


(Where I = Integral area, N = Number of nuclei, M = Molar mass, W = Weight, and P = Purity of the standard).

References

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[Link]

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of Bromothiazole Ethanol Derivatives

Executive Summary In the high-stakes arena of drug development, halogenated heterocycles like Bromothiazole Ethanol serve as critical bioisosteres and metabolic markers. Unlike simple hydrocarbons, these compounds presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug development, halogenated heterocycles like Bromothiazole Ethanol serve as critical bioisosteres and metabolic markers. Unlike simple hydrocarbons, these compounds present a "double-edged" analytical challenge: the labile bromine atom facilitates unique isotopic identification but complicates spectral interpretation due to rapid radical losses.

This guide provides a definitive technical comparison between Electron Ionization (EI) and Electrospray Ionization (ESI) workflows for analyzing Bromothiazole Ethanol (


). It moves beyond basic spectral matching to explain the mechanistic causality of fragmentation, empowering researchers to distinguish between metabolic isomers and synthetic impurities with high confidence.

The Bromine Signature: The "Anchor" of Identification

Before diving into fragmentation, the analyst must validate the molecular ion. Bromine possesses a unique isotopic signature that acts as an internal diagnostic tool.

  • The 1:1 Doublet: Unlike Chlorine (3:1 ratio of

    
    ), Bromine exists as 
    
    
    
    and
    
    
    in a near-perfect 1:1 ratio .
  • Diagnostic Value: Any fragment ion retaining the bromine atom must display this doublet separated by 2 mass units (m/z). If the doublet disappears, the bromine has been cleaved.

Scientist's Note: In trace analysis (e.g., DMPK studies), use the "Twin Peak" filter. If a peak at




does not have a partner at

of equal intensity, it is likely matrix noise, not your brominated analyte.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS/MS)

The choice of ionization technique dictates the fragmentation pathway. EI provides a "fingerprint" of structural stability, while ESI (CID) reveals functional group connectivity.

Table 1: Technical Performance Comparison
FeatureElectron Ionization (EI) Electrospray Ionization (ESI-CID)
Energy Regime Hard Ionization (70 eV)Soft Ionization (thermal/voltage)
Dominant Species Radical Cation (

)
Protonated Molecule (

)
Primary Loss Radical Cleavage (

,

)
Neutral Loss (

,

,

)
Bromine Stability Low (C-Br bond breaks easily)High (Retained in precursor)
Structural Insight Fingerprinting: Best for library matching and identifying the core heterocycle.Connectivity: Best for confirming the ethanol side-chain and soft metabolic changes.
Limit of Detection Nanogram range (Universal)Picogram range (Compound dependent)

Detailed Fragmentation Pathways

We define the fragmentation logic using 4-bromo-5-(2-hydroxyethyl)thiazole (MW ~207/209) as the model compound.

Pathway A: The ESI "Soft" Pathway (LC-MS/MS)

In Collision-Induced Dissociation (CID), the protonated molecule (


, m/z 208/210) undergoes thermodynamically driven neutral losses.
  • Dehydration (The "Ethanol Flag"): The pendant hydroxyethyl group is the most labile non-halogen site. The first transition is the loss of a water molecule (

    
    , -18 Da).
    
    • Transition:

      
      .
      
    • Mechanism:[1][2] Intramolecular proton transfer from the thiazole nitrogen to the hydroxyl group, followed by elimination.

    • Significance: Confirms the integrity of the ethanol side chain.

  • Acid Elimination (The "Halogen Flag"): Following dehydration, the molecule often loses Hydrogen Bromide (

    
    , -80/82 Da).
    
    • Transition:

      
       (Note: The doublet disappears here!).
      
    • Result: A stable vinyl-thiazole cation.

Pathway B: The EI "Hard" Pathway (GC-MS)

At 70 eV, the molecular ion (


) possesses high internal energy, driving radical chemistry.
  • Homolytic C-Br Cleavage: The C-Br bond is weaker than the C-C or C-N bonds. Direct loss of the bromine radical (

    
    , -79/81) is the base peak or a major ion.
    
    • Observation: Appearance of a dominant singlet peak at

      
       128 (Des-bromo cation).
      
  • McLafferty-like Rearrangement: The ethanol chain can undergo rearrangement, expelling formaldehyde (

    
    ) or ethylene (
    
    
    
    ), leaving a characteristic thiazole core ion.
  • Ring Scission (RDA): High-energy impacts fracture the thiazole ring itself, often ejecting

    
     (-27 Da) or 
    
    
    
    (-41 Da), useful for confirming the position of ring substituents.

Visualization: Fragmentation Logic Tree

The following diagram maps the decision tree for identifying Bromothiazole Ethanol fragments.

Bromothiazole_Fragmentation cluster_legend Legend Parent Parent Ion [M+H]+ (ESI) or M+. (EI) m/z 208/210 (Doublet) Dehydration Loss of H2O (-18) m/z 190/192 (Retains Br Doublet) Parent->Dehydration ESI: Low Collision Energy Radical_Br Loss of Br Radical (-79/81) m/z 128 (Singlet - Base Peak) Parent->Radical_Br EI: Direct Cleavage (70eV) Loss_HBr Loss of HBr (-80/82) m/z 110 (Singlet - Br Gone) Dehydration->Loss_HBr ESI: High Collision Energy Ring_Break Thiazole Ring Scission Loss of HCN (-27) m/z 101 Radical_Br->Ring_Break EI: Secondary Frag key1 Br Retained (Doublet) key2 Br Lost (Singlet)

Figure 1: Decision tree for assigning MS fragments. Green nodes indicate the bromine signature is intact; Red/Yellow nodes indicate halogen loss.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Check-Then-Inject" protocol.

Step 1: System Suitability (The "Twin Peak" Test)

Before analyzing samples, inject a neat standard of a known brominated compound (e.g., 4-bromophenol) at 1 µg/mL.

  • Requirement: The mass spectrum must show the 79/81 doublet with an intensity ratio between 0.95 and 1.05 .

  • Why? If the ratio is skewed, your detector is saturated or mass calibration is off, rendering isotope analysis invalid.

Step 2: LC-MS/MS Optimization (ESI Mode)
  • Mobile Phase: Use 0.1% Formic Acid in Water/Methanol. Avoid Ammonium Acetate if possible, as it can suppress the ionization of the thiazole nitrogen.

  • Source Temperature: Set to 350°C . Thiazole ethanols are semi-volatile; too high heat can cause premature degradation before ionization.

  • Collision Energy (CE) Ramping:

    • Low CE (10-15 eV): Target the

      
       peak (m/z 190/192). This is your Quantifier  trace (high abundance).
      
    • High CE (30-40 eV): Target the

      
       peak (m/z 110). This is your Qualifier  trace (high specificity).
      
Step 3: Data Interpretation
  • Extract the Ion Chromatogram (EIC) for m/z 208 and 210.

  • Ensure peaks co-elute perfectly.

  • Check the MS2 spectrum: Does the 190 fragment still have the doublet? (It should). Does the 110 fragment lose the doublet? (It should).

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Benzeneethanol, 4-bromo- (EI Model)." National Institute of Standards and Technology.[3][4] Accessed February 26, 2026. [Link]

  • PubChem. "Compound Summary: 4-Methyl-5-thiazoleethanol (Structural Analog)."[5] National Library of Medicine.[6] Accessed February 26, 2026. [Link]

  • Prukała, D., et al. "Electron ionization and electrospray ionization mass spectrometric study of isomeric N-chloro(or bromo)benzyl-substituted pyridines." Rapid Communications in Mass Spectrometry, 2010. [Link]

  • Mohamed, S. M., et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives." Indian Journal of Chemistry, 2006.[1] [Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 2-(2-Bromothiazol-5-yl)ethanol

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(2-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(2-Bromothiazol-5-yl)ethanol is a key building block in the synthesis of various pharmaceutical agents. Its purity profile can directly influence the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). Therefore, a robust, reliable, and well-characterized High-Performance Liquid Chromatography (HPLC) method for determining its purity is indispensable.

This guide provides an in-depth, experience-driven comparison of strategies for developing a stability-indicating HPLC purity method for 2-(2-Bromothiazol-5-yl)ethanol. We will move beyond a simple recitation of steps, delving into the scientific rationale behind each decision, from initial analyte characterization to final method validation, mirroring the logical flow of a seasoned analytical scientist.

Analyte Characterization: The Foundation of Method Development

Before a single vial is loaded onto an autosampler, a thorough understanding of the analyte's physicochemical properties is paramount. This foundational knowledge dictates our starting point and strategic direction.

2-(2-Bromothiazol-5-yl)ethanol:

  • Structure: A heterocyclic thiazole ring substituted with a bromine atom and an ethanol side chain.

  • Polarity: The presence of the hydroxyl (-OH) group and the nitrogen and sulfur heteroatoms in the thiazole ring confers significant polarity. The predicted LogP value for the closely related (2-bromothiazol-5-yl)methanol is approximately 1.1, suggesting that our target compound is a polar molecule[1]. This polarity is a critical factor, as highly polar compounds can be challenging to retain on traditional reversed-phase columns[2][3].

  • UV Absorbance: The thiazole ring is a chromophore. While specific UV maxima for this exact compound are not readily published, related thiazole structures exhibit UV absorbance in the range of 230-280 nm. A UV scan is a necessary first step to determine the optimal detection wavelength.

  • pKa: The thiazole ring has a basic nitrogen atom. The predicted basic pKa for a similar compound, 2-bromothiazole-5-methanol, is around 1.56[4]. This indicates that the molecule will be protonated and positively charged at a low pH, a property that can be leveraged to enhance retention or improve peak shape.

This initial analysis suggests that while a standard Reversed-Phase (RP-HPLC) approach is a logical starting point, the compound's polarity may necessitate alternative strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of specialized RP columns.

Comparative Analysis of Chromatographic Modes

The choice of chromatographic mode is the most critical decision in method development. Here, we compare the two most viable options for 2-(2-Bromothiazol-5-yl)ethanol: Reversed-Phase HPLC and HILIC.

Strategy 1: Reversed-Phase HPLC (The Workhorse)

RP-HPLC is the most common mode in pharmaceutical analysis due to its versatility, reproducibility, and compatibility with a wide range of detectors[5][6]. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar[3][6].

  • Rationale: Despite the analyte's polarity, RP-HPLC is the default starting point. Modern column chemistries offer solutions for retaining polar compounds, such as columns with polar-embedded groups or those stable in 100% aqueous mobile phases[2][7][8].

  • Challenge: The primary challenge is achieving adequate retention. Polar analytes have a strong affinity for the polar mobile phase and may elute at or near the void volume, co-eluting with potential polar impurities[2].

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating highly polar compounds[9][10][11][12]. It utilizes a polar stationary phase (like bare silica or diol-bonded phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile[10][13][14].

  • Rationale: HILIC is an excellent alternative when RP-HPLC fails to provide sufficient retention for polar analytes[7][13]. The retention mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase[9][13].

  • Challenge: HILIC methods can sometimes suffer from longer equilibration times and may be more sensitive to the sample diluent composition compared to RP-HPLC methods[3].

Decision-Making Workflow: Choosing the Chromatographic Mode

Start Start: Analyte is Polar RP_Trial Attempt Reversed-Phase HPLC (e.g., C18 column) Start->RP_Trial Check_Retention Is Retention Factor (k') > 2? RP_Trial->Check_Retention HILIC_Trial Switch to HILIC Mode (e.g., Silica or Diol column) Check_Retention->HILIC_Trial No Optimize_RP Optimize RP Method (Mobile Phase, Gradient, Column) Check_Retention->Optimize_RP  Yes Optimize_HILIC Optimize HILIC Method HILIC_Trial->Optimize_HILIC Final_Method Final Validated Method Optimize_RP->Final_Method Optimize_HILIC->Final_Method

Caption: Logic for selecting the optimal chromatographic mode.

Systematic Method Development: An Experimental Comparison

Here we present a comparative experimental approach to developing a purity method, starting with RP-HPLC and moving to HILIC if necessary.

Initial Screening: Reversed-Phase Column Selection

The choice of stationary phase is critical for achieving the desired selectivity. We will compare three common RP phases.

ParameterColumn A: Standard C18Column B: Polar-Embedded C18Column C: Phenyl-Hexyl
Description Traditional C18 phase. High hydrophobicity.C18 phase with an embedded polar group (e.g., amide) to enhance polar retention and improve peak shape for bases.[8]Phenyl-hexyl phase offers alternative selectivity through π-π interactions with aromatic rings.
Rationale Industry standard, good starting point.Designed for polar analytes, resistant to "dewetting" in highly aqueous mobile phases.[15]The thiazole ring may engage in π-π interactions, offering unique selectivity.[16]
Starting Conditions Mobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: AcetonitrileGradient: 5-95% B in 15 minFlow Rate: 1.0 mL/minColumn Temp: 30 °CDetection: 254 nm(Same as Column A)(Same as Column A)

Expected Outcome:

  • Column A may show poor retention (peak near the void volume).

  • Column B is expected to provide better retention and peak shape due to the polar-embedded functionality.

  • Column C could offer a different elution order for impurities if they also contain aromatic systems.

Based on these initial screening runs, the column providing the best retention and initial separation of any visible impurities would be selected for further optimization. For this guide, let's assume the Polar-Embedded C18 column provided the most promising starting point.

Mobile Phase Optimization

The mobile phase composition directly controls analyte retention and selectivity.[17]

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is generally preferred as it has a lower viscosity (leading to better efficiency) and lower UV cutoff. A comparison should still be run.

  • pH and Buffer Selection: Since the analyte has a basic pKa, controlling the mobile phase pH is crucial.[17]

    • Low pH (e.g., pH 2.5-3.0 using formic or trifluoroacetic acid): At this pH, the thiazole nitrogen will be protonated (positively charged). This can improve peak shape by preventing interactions with residual acidic silanols on the stationary phase. It can also be used to ionize basic impurities differently from the main analyte, thus altering selectivity.

    • Mid pH (e.g., pH 6-7 using a phosphate buffer): This may not be ideal as it is close to the pKa of silica silanols, potentially leading to poor peak shapes.

Optimization Table: pH Effect on Retention and Peak Shape

Mobile Phase ARetention Time (min)Tailing FactorResolution (Main Peak to Impurity 1)
0.1% Formic Acid (pH ~2.7)4.81.12.5
10 mM Phosphate (pH 7.0)3.21.81.3
Gradient Optimization

A gradient elution is necessary to ensure that any less polar impurities are eluted from the column in a reasonable time with good peak shape.

HPLC Method Development Workflow

cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_val 3. Validation (ICH Q2) Analyte Characterize Analyte (Polarity, pKa, UV) SelectMode Select Mode (RP-HPLC vs HILIC) Analyte->SelectMode SelectColumn Screen Columns (C18, Polar-Embedded, Phenyl) SelectMode->SelectColumn OptimizeMP Optimize Mobile Phase (pH, Organic Modifier) SelectColumn->OptimizeMP OptimizeGrad Optimize Gradient OptimizeMP->OptimizeGrad Specificity Specificity OptimizeGrad->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Final Final Method Robustness->Final

Caption: Systematic workflow for HPLC method development and validation.

Recommended Purity Method Protocol

Based on the comparative development process, the following method is proposed as a robust starting point for validation.

Experimental Protocol: Final RP-HPLC Method

ParameterCondition
Column Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
20.0
20.1
25.0

Method Validation: Ensuring Trustworthiness

Once the method is developed and optimized, it must be validated to prove it is suitable for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1)[18][19][20].

Key Validation Parameters:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to show that degradation peaks are resolved from the main analyte peak.[21][22]

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., from the reporting limit to 120% of the target concentration).

  • Accuracy: The closeness of the test results to the true value, assessed by spiking a placebo with known amounts of the analyte at different concentration levels.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18] This is critical for quantifying impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C in column temperature, ±5% variation in organic modifier composition).

A method that successfully passes these validation tests is considered reliable, robust, and fit for purpose in a regulated environment.

Conclusion

The development of a high-quality HPLC purity method for 2-(2-Bromothiazol-5-yl)ethanol is a systematic process grounded in the scientific principles of chromatography. While its polar nature presents a retention challenge, a methodical comparison of column chemistries and mobile phase conditions within the reversed-phase mode can yield a successful outcome. By starting with a polar-embedded C18 column and optimizing the mobile phase pH and gradient, a specific, robust, and reliable method can be developed. Should this approach fail, HILIC remains a powerful alternative. The final, validated method serves as a critical tool, ensuring the quality and consistency of this important chemical intermediate, thereby safeguarding the integrity of the final pharmaceutical products.

References

  • Pesek, J. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 687636-93-7, (2-Bromo-1,3-thiazol-5-yl)methanol. Available at: [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Singh, B. et al. (2019). Development of validated stability indicating RP-HPLC method for the estimation of glecaprevir and pibrentasvir in bulk. Journal of Applied Pharmaceutical Science, 9(6), 086-092. Available at: [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Available at: [Link]

  • Chypre, M. et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(3), 845-855. Available at: [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. Available at: [Link]

  • U.S. Food and Drug Administration. (1996, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Bromothiazole-5-methanol Properties. Available at: [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • Phenomenex. (n.d.). Reversed-phase vs. Normal-phase Chromatography. Available at: [Link]

  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • Majors, R. E., & Przybyciel, M. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC. Available at: [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Available at: [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • PolyLC. (n.d.). HILIC Columns for Polar Separations. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-Bromothiazole and 2-Chlorothiazole for Synthetic Chemists

Introduction: The Strategic Importance of 2-Halothiazoles in Drug Discovery The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs such as the kinase inhibitor D...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Halothiazoles in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefditoren.[1][2] The functionalization of this heterocycle, particularly at the 2-position, is a cornerstone of analog synthesis and lead optimization campaigns. 2-Halothiazoles, specifically 2-bromothiazole and 2-chlorothiazole, serve as versatile and indispensable building blocks for introducing molecular complexity through a variety of transformations.[3][4]

The choice between a bromo- or chloro-substituted precursor is a critical decision in synthesis design, with significant implications for reaction efficiency, cost of goods, and overall strategic success. While often considered interchangeable, their reactivity profiles exhibit crucial differences rooted in fundamental physicochemical properties. This guide provides an in-depth comparison of 2-bromothiazole and 2-chlorothiazole, moving beyond simple analogy to offer a mechanistic rationale for their behavior in key synthetic reactions. We will provide supporting experimental data, field-proven protocols, and practical recommendations to empower researchers in making informed decisions for their synthetic endeavors.

Theoretical Framework: Unpacking the Factors Governing Reactivity

The divergent reactivity of 2-bromothiazole and 2-chlorothiazole can be rationalized by considering three core chemical principles: carbon-halogen bond strength, halogen electronegativity, and polarizability.

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C-Br bond (BDE ≈ 285 kJ/mol) is significantly weaker than the C-Cl bond (BDE ≈ 340 kJ/mol). This is a dominant factor in reactions where C-X bond cleavage is part of the rate-determining step, most notably the oxidative addition step in palladium-catalyzed cross-coupling reactions. The lower BDE of the C-Br bond means that 2-bromothiazole will generally undergo oxidative addition to a Pd(0) catalyst much more readily and under milder conditions than its chloro-analogue.

  • Electronegativity and Inductive Effects: Chlorine is more electronegative (3.16 on the Pauling scale) than bromine (2.96). This leads to a stronger electron-withdrawing inductive effect, rendering the C2 carbon of 2-chlorothiazole slightly more electrophilic. This property is particularly relevant in nucleophilic aromatic substitution (SNAr), where the initial attack of the nucleophile on the electron-deficient carbon is often the rate-limiting step.[5]

  • Polarizability: Bromine is larger and its electron cloud is more diffuse and polarizable than that of chlorine. This enhanced polarizability can be crucial for stabilizing transition states, particularly in reactions involving the formation of charged intermediates.[5] For instance, in metal-halogen exchange, the greater polarizability of bromine facilitates the coordination of the organometallic reagent and subsequent halogen transfer.

These competing factors mean that neither substrate is universally "more reactive" than the other; their relative performance is highly dependent on the reaction mechanism .

Comparative Analysis in Key Synthetic Transformations

We will now examine the practical consequences of these properties in three major classes of reactions pivotal to drug development: Palladium-Catalyzed Cross-Coupling, Metal-Halogen Exchange, and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination, are arguably the most powerful tools for C-C and C-N bond formation in modern organic synthesis.[6][7][8][9] The catalytic cycle universally begins with the oxidative addition of the halo-heterocycle to a Pd(0) complex.[10]

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 LPd(0) Active Catalyst oa_complex L(Ar)(PdII)X Oxidative Addition Complex pd0->oa_complex Oxidative Addition Ar-X trans_complex L(Ar)(PdII)Nu Transmetalation Complex oa_complex->trans_complex Transmetalation (Suzuki) or Ligand Exchange (Buchwald) [Nu] trans_complex->pd0 Reductive Elimination Ar-Nu product Ar-Nu catalyst_regen Regeneration

Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.

Reactivity Comparison: Due to the weaker C-Br bond, 2-bromothiazole is significantly more reactive in the rate-limiting oxidative addition step.[10] Consequently, it can be coupled using a wider array of palladium catalysts and ligands under milder conditions (e.g., lower temperatures, weaker bases). 2-Chlorothiazole, being less reactive, often requires more specialized, highly active catalyst systems. These typically involve bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) that facilitate the challenging oxidative addition of the C-Cl bond.[11]

Data Presentation: Suzuki-Miyaura Coupling

EntryHalothiazoleArylboronic AcidCatalyst/LigandBaseTemp (°C)Yield (%)
12-BromothiazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃90~85-95%
22-ChlorothiazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃90<10%
32-ChlorothiazolePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄110>90%
Yields are representative estimates based on typical outcomes for these substrate classes and are not from a single head-to-head study.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole

  • Reagent Setup: To a dry reaction vial equipped with a magnetic stir bar, add 2-bromothiazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

  • Inerting: Cap the vial and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water (0.2 M relative to the bromothiazole).

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 2-arylthiazole product.

Protocol Modification for 2-Chlorothiazole: To adapt the protocol for 2-chlorothiazole, substitute the catalyst system with Pd₂(dba)₃ (0.02 equiv.) and a highly active ligand like XPhos (0.05 equiv.). Use a stronger base such as potassium phosphate (K₃PO₄, 3.0 equiv.) and increase the reaction temperature to 100-110 °C. Reaction times may be longer (12-24 hours).

Metal-Halogen Exchange (Lithiation)

Metal-halogen exchange, particularly with organolithium reagents, is a rapid and efficient method for generating a nucleophilic carbon center for subsequent reaction with electrophiles.[12]

Lithiation_Workflow start 2-Halothiazole (Ar-X) lithiation Addition of R-Li (e.g., n-BuLi, -78 °C) start->lithiation intermediate 2-Lithio-thiazole (Ar-Li) lithiation->intermediate Metal-Halogen Exchange quench Electrophilic Quench (e.g., DMF, Aldehyde) intermediate->quench product 2-Functionalized Thiazole (Ar-E) quench->product

Caption: Experimental workflow for lithiation and electrophilic quench.

Reactivity Comparison: The rate of metal-halogen exchange is significantly faster for bromides than for chlorides. Br/Li exchange using n-butyllithium (n-BuLi) is typically complete within minutes at -78 °C.[13] In contrast, Cl/Li exchange is much slower and often requires either lower temperatures to prevent side reactions or the use of more reactive organolithiums like sec-BuLi or t-BuLi.

A critical consideration for thiazoles is the acidity of the C5 proton. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can selectively deprotonate the C5 position of 2-bromothiazole, leaving the C-Br bond intact.[14][15] However, alkyllithiums like t-BuLi can effect a double lithiation at both the C2 (via Br/Li exchange) and C5 (via deprotonation) positions.[14][15] This highlights the delicate balance of reactivity that must be controlled. Due to the sluggishness of Cl/Li exchange, 2-chlorothiazole is far more prone to competitive deprotonation at C5 even with alkyllithium reagents, making selective C2 functionalization via this method challenging.

Data Presentation: Lithiation Conditions

HalothiazoleOrganolithiumTemp (°C)Result
2-Bromothiazolen-BuLi-78Rapid Br/Li exchange at C2
2-BromothiazoleLDA-70Selective deprotonation at C5
2-Bromothiazolet-BuLi-80Br/Li exchange at C2 and deprotonation at C5
2-Chlorothiazolen-BuLi-78Slow/no reaction; potential for C5 deprotonation
2-Chlorothiazolet-BuLi<-78Cl/Li exchange possible, but competitive deprotonation is high

Experimental Protocol: Lithiation of 2-Bromothiazole and Quench with DMF

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 0.3 M). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Substrate Addition: Add 2-bromothiazole (1.0 equiv.) to the cold THF.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv.) dropwise.

  • Warming and Workup: After stirring for an additional hour at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to afford thiazole-2-carbaldehyde.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction involves the attack of a nucleophile on an electron-poor aromatic ring, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[16][17]

SNAr_Mechanism reactants Ar-X + Nu⁻ meisenheimer [Ar(X)(Nu)]⁻ Meisenheimer Complex (Rate-Determining Step) reactants->meisenheimer Nucleophilic Attack products Ar-Nu + X⁻ meisenheimer->products Loss of Leaving Group

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Reactivity Comparison: The relative reactivity in SNAr is more complex. The common trend for activated aryl halides is F > Cl > Br > I. This is because the first step, nucleophilic attack, is rate-determining, and the highly electronegative fluorine atom most effectively stabilizes the developing negative charge in the Meisenheimer complex through its strong inductive effect.[16] The C-X bond is not broken in this step, so bond strength is less relevant.

Based on this principle, 2-chlorothiazole is predicted to be more reactive than 2-bromothiazole in SNAr reactions . The greater electron-withdrawing ability of chlorine enhances the electrophilicity of the C2 carbon and provides better stabilization for the anionic intermediate. While bromine's polarizability can contribute to stabilizing the intermediate, the inductive effect of the more electronegative chlorine atom typically dominates in these systems.[5]

Summary and Practical Recommendations

The choice between 2-bromothiazole and 2-chlorothiazole is a strategic one, dictated by the intended chemical transformation.

Reaction TypePreferred SubstrateMechanistic RationaleKey Considerations
Pd Cross-Coupling 2-Bromothiazole Weaker C-Br bond facilitates the rate-limiting oxidative addition step.Milder conditions, broader catalyst scope, generally higher reactivity.
Metal-Halogen Exchange 2-Bromothiazole Br/Li exchange is significantly faster and more efficient than Cl/Li exchange.Avoids competitive deprotonation that can plague 2-chlorothiazole.
Nucleophilic Aromatic Substitution (SNAr) 2-Chlorothiazole Higher electronegativity of Cl enhances C2 electrophilicity and stabilizes the Meisenheimer intermediate.Follows the typical SNAr reactivity trend (F > Cl > Br > I).

Recommendations for the Bench Chemist:

  • For C-C and C-N bond formation via cross-coupling (Suzuki, Buchwald-Hartwig, etc.), 2-bromothiazole is the superior starting material. It offers a higher probability of success with standard, commercially available catalysts and milder conditions, saving valuable optimization time.

  • When planning a synthesis involving lithiation at the 2-position, 2-bromothiazole is the clear choice. Its rapid and clean metal-halogen exchange provides a reliable entry to 2-lithiothiazole.

  • For SNAr reactions with strong nucleophiles, 2-chlorothiazole should be the first substrate investigated. Its enhanced electrophilicity at C2 makes it more susceptible to nucleophilic attack.

  • Consider economics: 2-Chlorothiazole is often less expensive than 2-bromothiazole. If a process can be optimized to use the chloro-analogue, particularly for large-scale synthesis, significant cost savings can be realized. This is a common trade-off: lower starting material cost versus higher development cost (catalyst screening, process optimization).

By understanding the fundamental principles that govern the reactivity of these essential building blocks, researchers can design more efficient, robust, and strategic synthetic routes toward novel chemical entities.

References

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1086–1093. [Link]

  • Prokopov, A. I., & Yutilov, Y. M. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(4), 145-152. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Abdel-Aziz, A. A.-M., El-Azab, A. S., & Al-Obaid, A. M. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 3(1), 104-114. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Al-Ostath, A., El-Sayed, M., & Gomaa, M. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(45), 31685-31705. [Link]

  • Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]

  • ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]

  • National Center for Biotechnology Information. (n.d.). Strength, Character, and Directionality of Halogen Bonds involving Cationic Halogen Bond Donors. PubMed Central. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., & Al-Said, M. S. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1014. [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

  • Growing Science. (n.d.). Current Chemistry Letters Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). [Link]

  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2022). Abnormalities of the Halogen Bonds in the Complexes between Y 2 CTe (Y = H, F, CH 3 ) and XF (X = F, Cl, Br, I). [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • Southern Methodist University. (2014). Are Carbon-Halogen Double and Triple Bonds Possible? [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chlorothiazole. PubChem. [Link]

  • ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • ScienceScholar. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. [Link]

  • ACS Publications. (2021). Proximity Effects of Substituents on Halogen Bond Strength. The Journal of Physical Chemistry A. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [Link]

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Comparative

Comparative IR Spectroscopy Guide: Characterization of 2-(2-Bromothiazol-5-yl)ethanol

Part 1: Executive Summary & Technical Context In the development of thiazole-based pharmacophores, 2-(2-Bromothiazol-5-yl)ethanol (CAS: 1206886-74-9) serves as a critical intermediate. Its dual functionality—the electrop...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

In the development of thiazole-based pharmacophores, 2-(2-Bromothiazol-5-yl)ethanol (CAS: 1206886-74-9) serves as a critical intermediate. Its dual functionality—the electrophilic C-2 bromine and the nucleophilic C-5 hydroxyethyl group—makes it a versatile scaffold but also prone to specific degradation pathways (e.g., debromination or oxidation).

This guide provides a comparative spectroscopic analysis , distinguishing the target compound from its structural analogs and synthetic precursors. Unlike standard spectral lists, this document focuses on differential diagnosis : how to use Infrared (IR) Spectroscopy not just to identify the molecule, but to rule out common impurities like the ester precursor or the non-brominated analog.

The Analytical Challenge

The primary challenge in characterizing this molecule is resolving the overlapping signals of the thiazole ring breathing modes with the aliphatic bending vibrations of the ethyl chain, while confirming the integrity of the C-Br bond which appears in the noisy "fingerprint" region.

Part 2: Structural Analysis & Predicted Spectral Assignments

To validate the spectrum of 2-(2-Bromothiazol-5-yl)ethanol, we deconstruct the molecule into three vibrational zones. This "Component Addition" approach allows for self-validating interpretation.

Zone 1: The Functional Handle (High Frequency)
  • O-H Stretch (Alcohol): The most diagnostic feature for the side chain. In solid-state (likely form), intermolecular hydrogen bonding broadens this peak significantly.

  • C-H Stretch (Hybrid): You will observe a split profile—weak aromatic C-H (thiazole ring) >3000 cm⁻¹ and distinct aliphatic C-H (ethyl chain) <3000 cm⁻¹.

Zone 2: The Heterocyclic Core (Mid-Frequency)
  • Thiazole Ring Modes: The C=N and C=C stretches are characteristic but often shift based on C-5 substitution. The 2-bromo substitution typically creates a mass effect, shifting ring breathing modes to lower frequencies compared to unsubstituted thiazole.

Zone 3: The Fingerprint (Low Frequency)
  • C-Br Stretch: This is the critical quality attribute (CQA). A strong band in the 600–700 cm⁻¹ region confirms the presence of the halogen.

Table 1: Consensus Spectral Assignment Guide
Frequency Region (cm⁻¹)Vibrational ModeAssignment DescriptionComparative Note (vs. Impurities)
3200 – 3450 O-H StretchBroad, strong band (Intermolecular H-bond).Absent in 2-Bromothiazole or alkyl halides.
3080 – 3110 Ar-H StretchWeak, sharp shoulder.Characteristic of the single H at C-4 position.
2850 – 2960 Alk-H StretchMedium, multiple bands (-CH₂-).Absent in 2-Bromothiazole.
1700 – 1750 C=O StretchNOT PRESENT If seen, indicates Ester Precursor contamination.
1450 – 1550 C=N / C=C RingStrong, sharp bands (Thiazole skeleton).Shifts slightly vs. non-brominated analogs.
1040 – 1080 C-O StretchStrong, sharp band (Primary Alcohol).Confirms the "ethanol" moiety.
600 – 700 C-Br StretchMedium-Strong band.Absent in debrominated degradation products.

Part 3: Comparative Methodologies (ATR vs. Transmission)

Choosing the right sampling technique is paramount for hygroscopic thiazole alcohols.

Method A: Attenuated Total Reflectance (ATR)
  • Crystal Type: Diamond or ZnSe.

  • Verdict: Recommended for Routine ID.

  • Pros: Minimal sample prep; handles potential hygroscopicity well (no KBr moisture uptake).

  • Cons: Lower sensitivity in the high-wavenumber region; peak intensities may vary with contact pressure.

Method B: Transmission (KBr Pellet)
  • Protocol: 1-2 mg sample in 200 mg dry KBr.

  • Verdict: Recommended for Structural Elucidation.

  • Pros: Superior resolution of the "Fingerprint" region (critical for C-Br confirmation).

  • Cons: The hydroxyl group of the sample can interact with moisture in KBr, artificially broadening the O-H band.

Part 4: Differential Diagnosis (The "Alternatives")

This section guides you through distinguishing the target from its three most common "alternatives" (impurities).

Scenario 1: Target vs. Ester Precursor
  • Alternative: Ethyl 2-(2-bromothiazol-5-yl)acetate.

  • Differentiation: The precursor will exhibit a dominant Carbonyl (C=O) peak at ~1735 cm⁻¹ .

  • Target Confirmation: Complete disappearance of the 1735 cm⁻¹ band and appearance of the broad O-H stretch at 3350 cm⁻¹.

Scenario 2: Target vs. Debrominated Analog
  • Alternative: 2-(Thiazol-5-yl)ethanol.

  • Differentiation: The C-Br stretch (~650 cm⁻¹) is replaced by a C-H out-of-plane bend (~700-800 cm⁻¹) which is often sharper and higher frequency.

  • Target Confirmation: Presence of the heavy-atom band in the low-frequency region.

Scenario 3: Target vs. 2-Bromothiazole
  • Alternative: 2-Bromothiazole (Starting material).[1]

  • Differentiation: The starting material lacks the aliphatic chain.

  • Target Confirmation: Look for the Aliphatic C-H stretches (2850-2950 cm⁻¹) and the C-O stretch (~1050 cm⁻¹) .[2] If these are missing, the reaction did not occur.

Part 5: Visualization of Analytical Logic

Diagram 1: Spectral Decision Tree

This logic flow ensures the identity of the compound before proceeding to downstream synthesis.

SpectralDecisionTree Start Acquire IR Spectrum (4000 - 400 cm⁻¹) CheckOH Is Broad Peak Present at 3200-3400 cm⁻¹? Start->CheckOH CheckCO Is Sharp Peak Present at ~1735 cm⁻¹? CheckOH->CheckCO Yes ResultSM ERROR: Starting Material (2-Bromothiazole) CheckOH->ResultSM No (Missing Alcohol) CheckCBr Is Band Present at 600-700 cm⁻¹? CheckCO->CheckCBr No ResultEster ERROR: Ester Precursor (Incomplete Reduction) CheckCO->ResultEster Yes (Carbonyl Detected) ResultTarget CONFIRMED: 2-(2-Bromothiazol-5-yl)ethanol CheckCBr->ResultTarget Yes ResultDebromo ERROR: Debrominated Impurity (Over-reduction) CheckCBr->ResultDebromo No (Missing Bromine)

Caption: Decision tree for validating product identity against common synthetic impurities.

Diagram 2: Experimental Workflow (ATR Method)

ATR_Workflow Step1 1. Crystal Clean (Isopropanol Wipe) Step2 2. Background Scan (Air, 4 scans) Step1->Step2 Step3 3. Sample Loading (Cover Crystal Fully) Step2->Step3 Step4 4. Apply Pressure (High Force for Solids) Step3->Step4 Step5 5. Acquire Sample (16-32 scans, 4 cm⁻¹) Step4->Step5

Caption: Standardized ATR workflow to ensure consistent peak intensity for solid thiazole derivatives.

Part 6: Experimental Protocol (Self-Validating)

To ensure Trustworthiness in your data, follow this protocol which includes a built-in "System Suitability Test" (SST).

Objective: Acquire a publication-grade spectrum of 2-(2-Bromothiazol-5-yl)ethanol.

  • System Suitability:

    • Run a background scan. Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

    • Validation: Run a Polystyrene standard. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

  • Sample Preparation (ATR):

    • Place ~5 mg of the solid sample onto the diamond ATR crystal.

    • Critical Step: Apply maximum pressure using the anvil. The C-H stretch region (2900 cm⁻¹) intensity should exceed 5% T (or <95% T depending on scale) to ensure good contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res - recommended for resolving aromatic vs aliphatic C-H).

    • Scans: 32 scans (to improve Signal-to-Noise ratio in the fingerprint region).

  • Data Processing:

    • Apply ATR Correction (if comparing to library transmission spectra).

    • Baseline correct only if significant drift is observed (avoid over-manipulation).

Part 7: References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Ethanol derivatives and Thiazole analogs. NIST Chemistry WebBook, SRD 69. [Link]

  • Specac Ltd. Interpreting Infrared Spectra: A Practical Guide to Functional Group Identification. Specac Application Notes. [Link]

  • PubChem. 2-Bromothiazole Spectral Data (Precursor Comparison). National Library of Medicine. [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy of Halogenoalkanes and Alcohols (General Principles). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-(2-Bromothiazol-5-yl)ethanol: Personal Protective Equipment and Disposal

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-(2-Bromothiazol-5-yl)ethanol, a compound with significant potential in synthetic chemistry. While specific toxicological data for this molecule is not extensively documented, a thorough analysis of its structural motifs—a brominated thiazole and an ethanol group—necessitates a highly cautious approach. This document synthesizes established safety protocols for analogous chemical structures to provide a robust and self-validating system for laboratory operations.

Hazard Analysis: Understanding the Risks

The primary hazards associated with 2-(2-Bromothiazol-5-yl)ethanol are inferred from related compounds. The presence of a brominated heterocyclic system suggests potential for significant toxicity and irritation.

  • Acute Toxicity : Structurally similar compounds, such as 2-bromoethanol, are classified as fatal if swallowed, in contact with skin, or if inhaled.[1]

  • Corrosivity and Irritation : Brominated thiazoles are known to cause severe skin burns, eye damage, and respiratory tract irritation.[2][3][4]

  • Environmental Hazard : Halogenated organic compounds can pose a significant risk to the environment and must be disposed of with care.[5]

Hazard Identification Summary Table

Hazard ClassificationPotential EffectsGHS Pictograms
Acute Toxicity (Oral, Dermal, Inhalation) Fatal if swallowed, in contact with skin, or if inhaled.[1]☠️ (Skull and Crossbones)
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3]corrosive (Corrosion)
Serious Eye Damage/Irritation Causes serious eye damage.[1][2][3]corrosive (Corrosion)
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][4][6]! (Exclamation Mark)
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for various laboratory operations involving 2-(2-Bromothiazol-5-yl)ethanol.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shields.Chemical-resistant gloves (Nitrile).[7]Standard lab coat.Not generally required if packaging is intact.
Weighing and Aliquoting Chemical splash goggles and a face shield.Chemical-resistant gloves (Nitrile or Neoprene). Double gloving is recommended.Chemical-resistant lab coat.[8]Mandatory use of a certified chemical fume hood.
Solution Preparation and Transfers Chemical splash goggles and a face shield.Chemical-resistant gloves (Nitrile or Neoprene). Double gloving is recommended.Chemical-resistant lab coat.Mandatory use of a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant apron or coveralls.A NIOSH-approved respirator with an organic vapor cartridge is required.[7]
Waste Disposal Chemical splash goggles.Chemical-resistant gloves (Nitrile).Chemical-resistant lab coat.Not generally required if handling sealed waste containers.

dot

Emergency_Response cluster_spill Chemical Spill cluster_personal Personal Exposure Exposure_Event Accidental Exposure Occurs Evacuate_Area Evacuate Immediate Area Exposure_Event->Evacuate_Area Skin_Contact Skin Contact: Immediately flush with water for 15 minutes. Remove contaminated clothing. Exposure_Event->Skin_Contact Eye_Contact Eye Contact: Immediately flush with eyewash for 15 minutes. Exposure_Event->Eye_Contact Inhalation Inhalation: Move to fresh air. Seek immediate medical attention. Exposure_Event->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Exposure_Event->Ingestion Alert_Supervisor Alert Supervisor and Safety Officer Evacuate_Area->Alert_Supervisor Don_Spill_PPE Don Appropriate Spill PPE Alert_Supervisor->Don_Spill_PPE Contain_Spill Contain Spill with Absorbent Material Don_Spill_PPE->Contain_Spill Collect_Waste Collect and Seal in Hazardous Waste Container Contain_Spill->Collect_Waste

Caption: Emergency response flowchart for accidental exposure or spill.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [1][2]Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [1][2]Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. [1][6]Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. [1]Rinse mouth with water and seek immediate medical attention.

  • Spill : Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed container for disposal. [6]

Disposal Plan: Environmental Responsibility

Proper disposal of 2-(2-Bromothiazol-5-yl)ethanol and associated waste is a critical component of laboratory safety and environmental stewardship.

5.1. Waste Segregation

  • Halogenated Organic Waste : All solutions and materials grossly contaminated with 2-(2-Bromothiazol-5-yl)ethanol must be collected in a designated, properly labeled, and sealed container for halogenated organic waste. [5]* Contaminated PPE : Disposable gloves, lab coats, and other contaminated items should be placed in a sealed bag and disposed of as solid hazardous waste. [5] 5.2. Disposal Procedure

  • Collection : Collect all waste in compatible and clearly labeled containers.

  • Storage : Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal : Arrange for pick-up and disposal by a licensed hazardous waste management company in accordance with all local, state, and federal regulations. [3][9] Waste Disposal Workflow

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Waste_Disposal Generation Waste Generation (Liquid & Solid) Segregation Segregate into Halogenated Waste Generation->Segregation Containerization Place in Labeled, Sealed Containers Segregation->Containerization Storage Store in Secondary Containment Containerization->Storage Disposal Licensed Hazardous Waste Disposal Storage->Disposal

Caption: Workflow for the proper disposal of brominated organic waste.

By implementing these comprehensive safety and handling protocols, you can effectively manage the risks associated with 2-(2-Bromothiazol-5-yl)ethanol, ensuring a safe laboratory environment and the integrity of your research.

References

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

Sources

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